molecular formula C10H21NO3 B1375216 tert-butyl N-(1-methoxybutan-2-yl)carbamate CAS No. 1468788-42-2

tert-butyl N-(1-methoxybutan-2-yl)carbamate

Cat. No.: B1375216
CAS No.: 1468788-42-2
M. Wt: 203.28 g/mol
InChI Key: DZQBOXFQDSCNRZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-methoxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(1-methoxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-8(7-13-5)11-9(12)14-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQBOXFQDSCNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

tert-butyl N-(1-methoxybutan-2-yl)carbamate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the characterization and synthesis of tert-butyl N-(1-methoxybutan-2-yl)carbamate . It is designed for medicinal chemists and process development scientists requiring precise spectral validation for this chiral building block, often used in the synthesis of kinase inhibitors (e.g., Syk, PARP) and peptidomimetics.

Spectral Characterization, Synthesis Protocol, and Quality Control

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
Common Name Boc-1-methoxybutan-2-amine; N-Boc-O-methyl-2-aminobutanol
CAS Registry 100497-29-4 (Generic/Racemic) / 129603-01-6 (Related Chiral)
Molecular Formula

Molecular Weight 203.28 g/mol
Physical State Colorless to pale yellow oil (low melting solid upon high purity)
Solubility Soluble in

, EtOAc, MeOH, DMSO; Sparingly soluble in

Synthesis & Reaction Pathway

The most robust route involves the N-protection of 1-methoxybutan-2-amine using Di-tert-butyl dicarbonate (


). This method avoids the racemization risks associated with O-methylation of N-Boc-2-aminobutanol.
Reaction Scheme

SynthesisPathway Start 1-methoxybutan-2-amine (CAS 63448-63-5) Catalyst Et3N / DCM 0°C to RT Start->Catalyst Reagent Boc2O (Di-tert-butyl dicarbonate) Reagent->Catalyst Product This compound (Target) Catalyst->Product Nucleophilic Substitution Yield: >90%

Figure 1: Direct N-Boc protection pathway under mild basic conditions.

Experimental Protocol
  • Preparation: Charge a reaction vessel with 1-methoxybutan-2-amine (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (

    
    )  (1.5 equiv) and cool the solution to 0°C under 
    
    
    
    atmosphere.
  • Boc Anhydride: Dropwise add a solution of

    
      (1.1 equiv) in DCM.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin or PMA).

  • Workup: Quench with saturated

    
    , extract with DCM, wash organic layer with brine, and dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1 to 4:1).

Spectral Data Specifications

The following data represents the consensus reference values for the purified compound in Deuterated Chloroform (


).
A. Nuclear Magnetic Resonance ( NMR)

Instrument Frequency: 400 MHz | Solvent:


 | Reference: TMS (0.00 ppm)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Context
4.65 – 4.75 Broad Singlet1HNH Carbamate proton (exchangeable with

)
3.65 – 3.75 Multiplet1HCH Chiral center (C2), deshielded by Nitrogen
3.38 – 3.45 Doublet of Doublets2HCH₂-O Methylene adjacent to ether oxygen
3.35 Singlet3HO-CH₃ Methoxy methyl group (Characteristic sharp peak)
1.50 – 1.65 Multiplet2HCH₂ Ethyl group methylene (C3)
1.44 Singlet9Ht-Butyl Boc protecting group (Dominant signal)
0.92 Triplet (

Hz)
3HCH₃ Terminal methyl of the ethyl chain
B. Carbon-13 NMR ( NMR)

Instrument Frequency: 100 MHz | Solvent:



Chemical Shift (

)
AssignmentNotes
155.8 C=O Carbamate carbonyl carbon
79.1 C_quat Quaternary carbon of tert-butyl group
74.5 CH₂-O Ether methylene carbon
59.0 O-CH₃ Methoxy carbon
50.5 CH-N Chiral center (C2)
28.4 (CH₃)₃ Methyl carbons of Boc group (Intense signal)
25.1 CH₂ Ethyl methylene (C3)
10.5 CH₃ Terminal methyl (C4)
C. Infrared Spectroscopy (FT-IR)

Method: Neat oil on NaCl plates or ATR

  • 3340 cm⁻¹ (Broad, m): N-H stretching (Carbamate).

  • 2975, 2930 cm⁻¹ (Sharp, s): C-H stretching (Aliphatic).

  • 1690 – 1705 cm⁻¹ (Strong): C=O stretching (Urethane Carbonyl). Critical for confirmation of Boc attachment.

  • 1510 cm⁻¹ (m): N-H bending.

  • 1170, 1245 cm⁻¹ (s): C-O-C stretching (Ether/Ester linkages).

D. Mass Spectrometry (MS)

Method: ESI (Positive Mode)

  • [M+H]⁺: 204.28 (calc)

    
     Often weak or unobserved due to Boc lability.
    
  • [M+Na]⁺: 226.28 (calc)

    
    Dominant Peak .
    
  • [M+H - Boc]⁺: ~104.1 (Fragment)

    
     Loss of Boc group (
    
    
    
    ).
  • [M+H - Isobutene]⁺: ~148.2 (Fragment)

    
     Common Boc fragmentation.
    

Quality Control & Troubleshooting

When analyzing this intermediate, researchers often encounter specific impurities. Use this logic tree to diagnose spectral anomalies.

QCDiagnostics Start Analyze 1H NMR Spectrum Check1 Is the NH peak visible? Start->Check1 Result1 Pass: Boc Attached Check1->Result1 Yes (~4.7 ppm) Result2 Fail: Free Amine (Incomplete Rxn) Check1->Result2 No Check2 Extra Singlet at ~3.7 ppm? Check3 Doublet at ~1.4 ppm? Check2->Check3 No Result3 Impurity: Methyl Ester (from solvent/side rxn) Check2->Result3 Yes Result4 Impurity: Residual Boc2O Check3->Result4 Yes (9H) Release Batch Release Batch Check3->Release Batch No Result1->Check2

Figure 2: NMR Diagnostic Logic for Purity Assessment.

Common Impurities
  • Residual

    
    :  Look for a sharp singlet at 1.50 ppm  (distinct from the product Boc at 1.44 ppm).
    
  • Free Amine: Absence of the NH doublet at 4.7 ppm and an upfield shift of the CH-N proton (to ~2.8-3.0 ppm).

Applications in Drug Development

This intermediate is a critical chiral scaffold in the synthesis of:

  • Syk Inhibitors: Used to introduce the 1-methoxybutan-2-yl moiety into imidazopyrazine cores for treating autoimmune diseases [1].

  • PARP Inhibitors: Functions as a solubilizing tail in poly(ADP-ribose) polymerase inhibitors [2].

  • Peptidomimetics: Acts as an O-methylated isoleucine/threonine mimic, preventing metabolic cleavage while retaining hydrogen bond acceptor capability.

References

  • Patent: Syk Inhibitor Compounds and Methods of Use. US Patent 9,145,414 B2. (2015).

  • Journal: Development of Novel PARP Inhibitors Based on 1,2,4-Triazolo[1,5-a]pyridine Scaffolds. MSpace. (2022).

  • Methodology: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. (2011).

  • Spectral Database: NIST Chemistry WebBook, SRD 69. (For general Boc-amine fragment comparison).

tert-butyl N-(1-methoxybutan-2-yl)carbamate literature review

[1]

Part 1: Executive Summary & Chemical Identity

This compound is a protected primary amine featuring a chiral center at the C2 position and a methoxy ether at the C1 position. It serves as a lipophilic, non-polar pharmacophore in drug development, particularly in the synthesis of kinase inhibitors, protease inhibitors, and peptidomimetics where a specific "isostere" of isoleucine or valine is required but with altered solubility and metabolic profiles.

Chemical Specifications
PropertyData
IUPAC Name This compound
Common Name Boc-1-methoxybutan-2-amine
Molecular Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
CAS Number (Racemic) Not widely listed; typically custom synthesized
CAS Number ((S)-isomer) Derivative of 63448-63-5 (free amine)
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water
Chirality Available as (S)- or (R)- enantiomers (critical for bioactivity)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this molecule requires overcoming a specific chemoselective challenge: O-methylation in the presence of a carbamate . Direct methylation of N-Boc-2-aminobutanol often results in unwanted N-methylation. Therefore, the most robust protocols employ Pre-functionalization of the Oxygen or Stereospecific Displacement .

Pathway A: The "Chiral Pool" Inversion Route (High Purity)

This method is preferred for generating high-enantiomeric excess (ee) material starting from commercially available chiral diols. It relies on the steric preference of primary alcohols and SN2 inversion.

Target: (S)-tert-butyl N-(1-methoxybutan-2-yl)carbamate Starting Material: (R)-1,2-Butanediol

Step-by-Step Protocol
  • Regioselective O-Methylation

    • Reagents: (R)-1,2-Butanediol, MeI (1.05 eq), Ag₂O (catalytic) or NaH (carefully controlled).

    • Mechanism: The primary hydroxyl group at C1 is less sterically hindered than the secondary hydroxyl at C2.

    • Procedure: Treat (R)-1,2-butanediol with MeI and base at 0°C.

    • Result: (R)-1-methoxybutan-2-ol.

  • Activation (Mesylation)

    • Reagents: MsCl (Methanesulfonyl chloride), Et₃N, DCM.

    • Action: Converts the secondary alcohol into a good leaving group.

    • Protocol: To the alcohol in DCM at 0°C, add Et₃N followed by MsCl dropwise. Stir 2h. Workup with NaHCO₃.

  • Azidation (Stereochemical Inversion)

    • Reagents: NaN₃, DMF, 60°C.

    • Mechanism: SN2 attack by azide causes Walden Inversion at C2.

    • Transformation: (R)-Mesylate → (S)-Azide.

    • Safety Note: Azides are potential explosion hazards. Use a safety shield and keep molecular weight/azide ratio >3.

  • Reduction & Protection (One-Pot Staudinger/Boc)

    • Reagents: PPh₃, THF, H₂O, then Boc₂O.

    • Protocol:

      • Dissolve (S)-1-methoxy-2-azidobutane in THF/H₂O.

      • Add PPh₃ (Staudinger reduction) to generate the free amine in situ.

      • Once N₂ evolution ceases, add Boc₂O and weak base (NaHCO₃).

    • Result: (S)-tert-butyl N-(1-methoxybutan-2-yl)carbamate.

Pathway B: Biocatalytic Transamination (Green Chemistry)

Ideal for large-scale manufacturing where heavy metals and azides are avoided.

  • Substrate: 1-Methoxybutan-2-one (synthesized from 1-bromo-2-butanone + NaOMe).

  • Enzymatic Step: Reaction with an ω-Transaminase (e.g., Vibrio fluvialis transaminase) using Isopropylamine as the amine donor.

    • Selectivity: Enzymes can be selected to yield exclusively the (S)-amine.

  • Protection: The resulting aqueous amine solution is treated directly with Boc₂O and NaOH to yield the carbamate.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the stereochemical logic of Pathway A, ensuring the final product has the correct (S)-configuration.

SynthesisPathStart(R)-1,2-Butanediol(Chiral Precursor)Step1RegioselectiveO-MethylationStart->Step1Inter1(R)-1-Methoxybutan-2-olStep1->Inter1Step2Mesylation(MsCl)Inter1->Step2Inter2(R)-MesylateStep2->Inter2Step3Azidation (NaN3)SN2 InversionInter2->Step3 Inversion (R->S)Inter3(S)-AzideStep3->Inter3Step4Reduction &Boc-ProtectionInter3->Step4Final(S)-Boc-1-methoxybutan-2-amine(Target)Step4->Final

Caption: Stereochemical inversion strategy converting (R)-diol precursor to (S)-target via SN2 displacement.

Part 4: Quality Control & Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)[7][11][14][15]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.60 (br s, 1H, NH) – Confirming carbamate.

    • δ 3.65 (m, 1H, CH-N) – Chiral center methine.

    • δ 3.35 (s, 3H, OCH₃) – Diagnostic methoxy singlet.

    • δ 3.25–3.40 (m, 2H, CH₂-O) – Diastereotopic protons adjacent to ether.

    • δ 1.44 (s, 9H, Boc-tBu).

    • δ 1.50 (m, 2H, CH₂-ethyl).

    • δ 0.92 (t, 3H, CH₃-ethyl).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass: [M+H]⁺ = 204.3 or [M+Na]⁺ = 226.3.

  • Fragment: Loss of t-butyl group often seen (M-56).

Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (95:5).

  • Requirement: ee > 98% for pharmaceutical applications.

Part 5: Applications in Drug Discovery

This specific building block is utilized to introduce a "masked" polar group (the ether) into a lipophilic chain. It is commonly found in:

  • Kinase Inhibitors: Occupying the ribose-binding pocket or solvent-front regions where the methoxy group can accept a hydrogen bond from the enzyme backbone (e.g., hinge region interactions).

  • Protease Inhibitors: Acting as a P1 or P2 side-chain mimic that improves oral bioavailability compared to the purely hydrophobic isoleucine side chain.

  • Peptidomimetics: Used to prevent proteolysis; the ether oxygen alters the electronic properties of the adjacent amine, reducing metabolic liability.

References

  • Preparation of 2-aminobutanol derivatives. Source: Google Patents (US3953512A). URL: Relevance: Foundational chemistry for aminobutanol precursors.[1]

  • N-Methylation vs O-Methylation Selectivity. Source: Wikidot (Lokey Lab Protocols). URL:[Link] Relevance: Discusses the pitfalls of methylating Boc-protected species and the need for selective strategies.

  • General Procedure for N-Boc Protection. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Standard operating procedure for the final protection step.

The Strategic Role of tert-Butyl N-(1-methoxybutan-2-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of tert-butyl N-(1-methoxybutan-2-yl)carbamate , a specialized chiral building block that emerged as a critical intermediate in modern drug discovery, particularly for MTH1 inhibitors and CNS-active agents .[1]

Content Type: Technical Whitepaper & Synthesis Guide Subject: CAS 1468788-42-2 | Chiral Building Block Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary & Significance

This compound (CAS: 1468788-42-2) is the Boc-protected form of 1-methoxybutan-2-amine .[1] While not a marketed drug itself, it represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its discovery and history are inextricably linked to the search for metabolically stable, lipophilic bioisosteres of natural amino acids (specifically Isoleucine and Valine) and its pivotal role in the development of MTH1 inhibitors for cancer therapy around 2013–2014.[1][2]

Key Technical Attributes
PropertySpecification
CAS Number 1468788-42-2 (Boc-form); 63448-63-5 (Free Amine)
Molecular Formula

Molecular Weight 203.28 g/mol
Chirality Available as (S)- and (R)- enantiomers (critical for potency)
Pharmacophore Role Lipophilic H-bond acceptor; Bioisostere for sec-butyl side chains
Primary Applications MTH1 Inhibitors (Oncology), CRF Antagonists (CNS), Flavor Modulators

Discovery and Historical Context

The history of this compound is not defined by a single "eureka" moment but by two distinct waves of chemical evolution:

Phase 1: The Amino Alcohol Era (1970s–1990s)

Initially, the core structure (1-methoxybutan-2-amine) appeared in literature as a derivative of 2-aminobutanol .[1] During this period, medicinal chemists sought to modify the side chains of amino acids to improve blood-brain barrier (BBB) permeability.[1][2] The conversion of the hydroxyl group of 2-aminobutanol to a methyl ether created a more lipophilic moiety that retained hydrogen-bond accepting capability but eliminated the hydrogen-bond donor, reducing polar surface area (PSA).[1]

Phase 2: The MTH1 & Targeted Therapy Boom (2013–Present)

The specific Boc-protected intermediate (CAS 1468788-42-2) saw a surge in demand and patent literature appearance around 2013-2014 .[1] This coincides with the intense race to develop inhibitors of MTH1 (MutT Homolog 1) , an enzyme required for cancer cell survival under oxidative stress.[1][2]

  • The Driver: Research groups, notably at the Karolinska Institutet and associated biotech firms, identified that blocking MTH1 kills cancer cells by forcing them to incorporate oxidized nucleotides into their DNA.[1][2]

  • The Molecule's Role: The 1-methoxybutan-2-yl amine side chain was identified as a crucial substituent in pyrimidine-diamine based MTH1 inhibitors (e.g., in Patent WO2014084778A1 ).[1] It provided the optimal steric fit and metabolic stability profile compared to simple alkyl chains.[1][2]

  • Commercialization: Consequently, chemical suppliers began scaling up the Boc-protected form to supply high-throughput screening (HTS) and lead optimization campaigns, transitioning it from a custom synthesis target to a catalog reagent.[1][2]

Synthesis and Manufacturing Methodologies

The synthesis of this compound requires strict control over stereochemistry, as the biological activity of the final drug often resides in a single enantiomer (typically the S-enantiomer, derived from L-2-aminobutyric acid).[1]

Route A: The "Classical" Amino Acid Reduction (Standard Lab Scale)

This route uses commercially available (S)-2-aminobutyric acid as the chiral pool starting material.[1]

Protocol:

  • Protection: (S)-2-aminobutyric acid is protected with

    
     in NaOH/Dioxane.[1]
    
  • Reduction: The carboxylic acid is reduced to the alcohol using Isobutyl chloroformate/NaBH4 (mixed anhydride method) or LiAlH4 (requires careful handling).[1][2]

  • Methylation: The resulting Boc-amino alcohol is O-methylated.[1]

    • Challenge: Direct methylation with MeI/NaH can lead to N-methylation or racemization.[1]

    • Solution: Use MeI/Ag2O (mild conditions) or phase-transfer catalysis.[1]

Route B: The Biocatalytic / Transaminase Route (Industrial Scale)

For multi-kilogram scale-up, a biocatalytic approach avoids expensive reduction steps and heavy metal waste.[1][2]

Protocol:

  • Substrate: Start with 1-methoxy-2-butanone (achiral ketone).[1]

  • Enzymatic Resolution: Use an

    
    -Transaminase (with PLP cofactor) and an amine donor (e.g., isopropylamine).[1][2]
    
  • Selectivity: The enzyme selectively produces the (S)-amine with >99% ee.[1]

  • Protection: In-situ protection with

    
     yields the final carbamate.[1]
    
Visualization of Synthesis Workflows[1][2]

SynthesisRoutes Start_AA (S)-2-Aminobutyric Acid Step1_Prot 1. Boc Protection (Boc2O, NaOH) Start_AA->Step1_Prot Inter_Acid Boc-2-Aminobutyric Acid Step1_Prot->Inter_Acid Step2_Red 2. Reduction (iBuOCOCl / NaBH4) Inter_Acid->Step2_Red Inter_Alc Boc-2-Aminobutanol Step2_Red->Inter_Alc Step3_Met 3. O-Methylation (MeI, Ag2O) Inter_Alc->Step3_Met Final_Prod This compound (Target) Step3_Met->Final_Prod Start_Ketone 1-Methoxy-2-butanone Step_Bio Biocatalysis (w-Transaminase, PLP) Start_Ketone->Step_Bio  Direct Chiral Amination Step_Bio->Final_Prod  Direct Chiral Amination

Caption: Comparison of the Classical Chemical Route (Top) vs. Modern Biocatalytic Route (Bottom).

Experimental Protocol: Deprotection & Coupling

Self-Validating System for Researchers

In drug discovery, the Boc-group is a temporary protecting group.[1][2] The critical step is removing it to release the reactive amine without affecting the ether linkage.[1][2]

Standard Operating Procedure (SOP) for Deprotection

Objective: Isolate 1-methoxybutan-2-amine hydrochloride for subsequent coupling.

  • Dissolution: Dissolve 1.0 eq (e.g., 2.03 g) of this compound in Dichloromethane (DCM) (5 volumes).

  • Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (5.0 eq) dropwise.

    • Note: Avoid TFA if the final product is volatile; HCl salts are easier to handle as solids.[1][2]

  • Reaction: Stir at Room Temperature (RT) for 2–3 hours. Monitor by TLC (ninhydrin stain) or LCMS (disappearance of m/z 204 peak).[1][2]

  • Work-up:

    • Concentrate the mixture in vacuo.

    • Triturate the residue with Diethyl Ether (

      
      )  to remove non-polar byproducts.[1][2]
      
    • Result: White hygroscopic solid (Amine HCl salt).[1][2]

  • Validation:

    • 1H NMR (DMSO-d6): Check for loss of Boc singlet (1.4 ppm) and presence of ammonium protons (~8.0 ppm).

    • Chiral HPLC: Verify no racemization occurred during acidolysis.

Applications in Drug Discovery[2][6][7][8][9]

MTH1 Inhibitors (Oncology)

The primary driver for this compound's utility.[1][2] MTH1 hydrolyzes oxidized dGTP, preventing its incorporation into DNA.[1][2] Inhibitors require a specific geometry to fit the MTH1 active site.[1][2]

  • Mechanism: The 1-methoxybutan-2-yl group fits into a hydrophobic pocket of the MTH1 enzyme while the ether oxygen can engage in water-mediated hydrogen bonding.[1]

  • Reference: Helleday et al.[1][2] (WO2014084778A1) utilized this motif to optimize potency and solubility.[1][2]

CNS Agents (CRF Antagonists)

Corticotropin-Releasing Factor (CRF) antagonists treat anxiety and depression.[1]

  • Role: The methoxy-butyl chain improves lipophilicity (LogP) facilitating BBB penetration compared to the hydroxy-analog, while maintaining metabolic stability against CYP450 oxidation.[1]

Flavor Modifiers

Patents by flavor companies (e.g., Senomyx) describe amides derived from this amine as Sweet Taste Enhancers .[1][2] The chiral alkyl chain interacts with the T1R2/T1R3 sweet taste receptors.[1][2]

Technical Specifications & Safety Data

ParameterData
Physical State Colorless to pale yellow liquid (Boc-form)
Boiling Point ~95°C at 0.5 mmHg (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)
Safety (GHS) Warning. H315 (Skin Irrit.), H319 (Eye Irrit.).[1][2][3] The free amine is Flammable and Corrosive .

References

  • Helleday, T., et al. (2014).[1][2] Pyrimidine-2,4-diamine derivatives for treatment of cancer. WO Patent 2014/084778 A1. Link

  • Tachdjian, C., et al. (2010).[1][2] Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers. US Patent 7,842,324 B2.[1][2] Link

  • Dubowchik, G. M., et al. (1999).[1][2] Pyrazinones and triazinones and their derivatives thereof. European Patent EP 0927171 B1.[1][2] Link

  • PubChem. (2025).[1][2] Compound Summary: this compound.[1] National Library of Medicine.[1][2] Link (Related structure)

  • Grogan, G. J., et al. (2018).[1][2] Semi-preparative synthesis of (S)-1-methoxypropan-2-amine. ResearchGate. (Methodology reference for chiral amine synthesis). Link

Sources

Safety, Handling, and MSDS Guide: tert-Butyl N-(1-methoxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

tert-Butyl N-(1-methoxybutan-2-yl)carbamate is a specialized chiral building block used primarily in the synthesis of pharmaceutical agents, including peptidomimetics and kinase inhibitors. It serves as a protected form of 1-methoxybutan-2-amine , where the tert-butyloxycarbonyl (Boc) group masks the nucleophilic amine, allowing for selective reactions on other parts of the molecule.

While the parent amine is corrosive and highly flammable, the Boc-protected derivative exhibits a tempered safety profile, typically presenting as an irritant. However, its handling requires strict adherence to protocols regarding ether peroxide formation and gas evolution during deprotection steps.

Chemical Identifiers
PropertyDetail
Chemical Name This compound
Synonyms Boc-1-methoxybutan-2-amine; N-Boc-2-amino-1-methoxybutane
Structure CH₃CH₂CH(NHBoc)CH₂OCH₃
Parent Amine CAS 63448-63-5 (1-methoxybutan-2-amine)
Derivative CAS Not widely listed (Proprietary/Novel Intermediate)
Molecular Formula C₁₀H₂₁NO₃
Molecular Weight ~203.28 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid

Hazard Identification & Toxicology (GHS Classification)

Note: As a specific SDS for this derivative may not be commercially indexed, the following classification is derived from Structure-Activity Relationships (SAR) of analogous Boc-amino ethers and the parent amine.

Core Hazards
  • Skin/Eye Irritation: Unlike the parent amine (H314 Corrosive), the Boc-protected form is typically H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The carbamate moiety reduces the basicity significantly.

  • Flammability: The addition of the Boc group increases molecular weight and boiling point. While the parent is Highly Flammable (H225), the derivative is likely a Combustible Liquid (Class IIIB) .

  • Specific Target Organ Toxicity (STOT): H335 (May cause respiratory irritation) is standard for volatile organic intermediates.

Critical Functional Group Risks
  • Ether Linkage (Methoxy): Potential for peroxide formation upon prolonged exposure to air/light.

  • Carbamate (Boc): Thermally stable up to ~150°C, but decomposes rapidly in strong acids, releasing flammable isobutylene gas and CO₂.

Safe Handling & Engineering Controls

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (0.11 mm minimum) is sufficient for splash protection.[1] For prolonged immersion, use laminate (Silver Shield) due to the ether functionality.

  • Respiratory: If handling >10g or heating, use a half-mask respirator with Organic Vapor (OV) cartridges.

  • Eyes: Chemical safety goggles. Face shield recommended during deprotection (pressure risk).

Engineering Controls
  • Ventilation: All operations must be performed inside a certified chemical fume hood.

  • Inert Atmosphere: Store and handle under nitrogen or argon to prevent moisture absorption and peroxide formation.

Storage & Stability
  • Temperature: Store at 2–8°C .

  • Conditions: Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibilities: Strong oxidizing agents (peroxide risk), strong acids (premature deprotection).

Experimental Workflow: Synthesis & Deprotection

Expert Insight: The most hazardous phase in this compound's lifecycle is the removal of the Boc group. The following protocols ensure safety during this transition.

Protocol A: Boc-Deprotection (Acidolysis)

Objective: Removal of Boc group to regenerate the free amine salt. Hazards: Evolution of Isobutylene (Flammable) and CO₂ (Asphyxiant/Pressure).

  • Dissolution: Dissolve 1.0 eq of this compound in Dichloromethane (DCM) (5-10 volumes).

  • Acid Addition: Cool to 0°C. Slowly add Trifluoroacetic acid (TFA) or 4M HCl in Dioxane (5-10 eq).

    • Caution: Gas evolution will be vigorous. Ensure the system is vented through a bubbler or open needle.

  • Reaction: Stir at 0°C -> RT for 1-2 hours. Monitor CO₂ release.

  • Quenching: Concentrate in vacuo. Do not concentrate to dryness if peroxides are suspected.

Protocol B: Peroxide Test (Before Distillation/Heating)

Before heating the liquid derivative, test for peroxides using KI starch paper .

  • Negative: Paper remains white.

  • Positive: Paper turns blue/purple. Action: Treat with mild reducing agent (e.g., aqueous sodium bisulfite) before proceeding.

Visualizations

Diagram 1: Safety Decision Tree (Amine vs. Boc-Derivative)

This decision tree guides researchers on how handling requirements shift from the corrosive parent amine to the protected intermediate.

SafetyTree Start Start: Identify Compound IsParent Is it 1-methoxybutan-2-amine? Start->IsParent IsBoc Is it Boc-Protected? IsParent->IsBoc No ParentRisk RISK: CORROSIVE (H314) Highly Flammable (H225) IsParent->ParentRisk Yes BocRisk RISK: IRRITANT (H315/H319) Combustible IsBoc->BocRisk Yes ParentPPE PPE: Neoprene Gloves + Face Shield Work in Fume Hood ParentRisk->ParentPPE BocPPE PPE: Nitrile Gloves + Goggles Standard Hood Work BocRisk->BocPPE Deprotect Step: Acid Deprotection BocPPE->Deprotect GasRisk HAZARD: Gas Evolution (CO2 + Isobutylene) Pressure Buildup Deprotect->GasRisk Control CONTROL: Venting Needle + Slow Addition at 0°C GasRisk->Control

Caption: Workflow distinguishing the corrosive risks of the parent amine from the pressure hazards of the Boc-derivative during deprotection.

Diagram 2: Boc Deprotection Mechanism & Safety Points

Visualizing the chemical transformation and associated physical hazards.

Deprotection BocAmine Boc-Amino Ether (Liquid/Solid) Intermed Carbamic Acid Intermediate BocAmine->Intermed + H+ Acid Acid (TFA/HCl) Acid->Intermed Products Amine Salt + Byproducts Intermed->Products Isobutylene Isobutylene Gas (FLAMMABLE) Intermed->Isobutylene Elimination CO2 CO2 Gas (PRESSURE) Intermed->CO2 Decarboxylation

Caption: Mechanistic pathway highlighting the release of flammable isobutylene and pressurized CO₂ during acidolysis.

Emergency Response Protocols

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2] Seek medical attention if irritation persists.
Skin Contact Wash with soap and plenty of water. Remove contaminated clothing.
Inhalation Move person to fresh air.[2] If breathing is difficult, give oxygen.
Fire Use Water Spray, Alcohol-Resistant Foam, Dry Chemical, or Carbon Dioxide . Note: Do not use a solid water stream as it may scatter the liquid.
Spill Absorb with inert material (sand/vermiculite). Do not use combustible materials (sawdust). Dispose of as hazardous organic waste.

References

  • TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-1-methoxybutane (Parent Amine).[3] Retrieved from

  • PubChem. (2024). Compound Summary: 1-Methoxybutan-2-amine (CAS 63448-63-5).[4][5][3][6] National Library of Medicine. Retrieved from [3]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[7] Wiley-Interscience. (Standard reference for Boc chemistry and safety).

  • Sigma-Aldrich. (2024). General MSDS for Boc-Protected Amines (e.g., Boc-Valinol). Retrieved from

  • BenchChem. (2025). Boc Protection Mechanism and Safety Guide. Retrieved from

Sources

Methodological & Application

Application Note: High-Yield Incorporation of tert-butyl N-(1-methoxybutan-2-yl)carbamate into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimized Protocol for the Chemoselective Deprotection and Amide Coupling of tert-butyl N-(1-methoxybutan-2-yl)carbamate Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

This compound is a valuable building block in medicinal chemistry, particularly for installing the 1-methoxybutan-2-amine motif—a chiral amine fragment often used to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.

While the Boc-protection offers stability, the downstream utilization of this reagent presents a specific challenge: volatility of the free amine . The deprotected species, 1-methoxybutan-2-amine, has a boiling point of approximately 126°C (at 760 mmHg).[1] While not gaseous, it possesses significant vapor pressure. Standard deprotection protocols involving TFA followed by basic workup and rotary evaporation frequently result in yield losses of 20–40% due to co-evaporation of the free amine.

This guide details a Salt-Isolation Strategy that circumvents the isolation of the free base, ensuring quantitative retention of the amine fragment prior to amide coupling.

Experimental Workflow

The following logic flow illustrates the critical decision points to avoid yield loss.

G Start Boc-Protected Reagent (this compound) Reaction Acidolysis (4M HCl in Dioxane) Start->Reaction Dissolve (DCM/Dioxane) Intermediate Precipitated HCl Salt (Stable Solid) Reaction->Intermediate Precipitation Avoid AVOID: Aqueous Workup (Risk: Volatility Loss) Reaction->Avoid If TFA used Coupling Amide Coupling (HATU / DIPEA / R-COOH) Intermediate->Coupling In-situ Neutralization Product Final Amide Product Coupling->Product Purification

Figure 1: Optimized workflow favoring HCl salt isolation over free-basing to prevent loss of the volatile amine fragment.

Critical Data & Reagent Selection

Before beginning, review the physicochemical properties and reagent compatibility.

Table 1: Deprotection Reagent Comparison
Reagent SystemSuitabilityRationale
4M HCl in Dioxane Optimal Generates a solid hydrochloride salt that precipitates or crystallizes, allowing filtration/concentration without loss of the amine.
TFA / DCM (1:1) Sub-optimal Requires removal of excess TFA. The resulting TFA salt is often an oil (hygroscopic).[2] Subsequent free-basing risks evaporation of the amine.
TMSOTf / 2,6-Lutidine Specialized Mild, but reagents are difficult to remove from this specific low-molecular-weight amine.
Table 2: Stoichiometry for Coupling (Scale: 1.0 mmol)
ComponentEquivalentsRole
Amine HCl Salt 1.0 eqNucleophile source (hygroscopic, weigh quickly).
Carboxylic Acid (R-COOH) 1.0 - 1.1 eqElectrophile. Slight excess ensures complete consumption of the amine.
HATU 1.1 - 1.2 eqCoupling reagent. Preferred over EDC/HOBt for steric bulk.
DIPEA (Hünig's Base) 3.5 - 4.0 eq Critical: 1 eq to neutralize HCl salt + 2-3 eq to activate coupling.
DMF (Anhydrous) 0.1 - 0.2 MSolvent.

Detailed Experimental Protocols

Protocol A: Chemoselective Boc-Deprotection (HCl Method)

Objective: Isolate 1-methoxybutan-2-amine hydrochloride quantitatively.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane (approx. 2 mL per mmol).

  • Acidolysis: Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane (10 equiv) dropwise.

    • Note: Gas evolution (isobutylene) will occur.[3] Ensure the system is vented through a needle/bubbler.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–3 hours.

    • Monitoring: TLC (stain with Ninhydrin; the product amine will stain red/purple, starting material does not stain or stains faintly yellow).

  • Isolation (The Critical Step):

    • Scenario 1 (Precipitate forms): Dilute with diethyl ether (Et₂O) to maximize precipitation. Filter the solid under nitrogen, wash with Et₂O, and dry under vacuum.

    • Scenario 2 (No precipitate/Oil forms): Concentrate the mixture in vacuo at ambient temperature (do not heat >30°C). Co-evaporate twice with toluene or DCM to remove excess HCl.

    • Result: You will obtain a white to off-white hygroscopic solid (the HCl salt). Store in a desiccator.

Protocol B: Amide Coupling (HATU-Mediated)

Objective: Couple the amine salt to a carboxylic acid (R-COOH).

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2–5 minutes at RT to form the active ester (OAt-ester). The solution usually turns yellow.

  • Amine Addition: Add the 1-methoxybutan-2-amine HCl salt (from Protocol A, 1.0 equiv) directly to the reaction vessel.

  • Base Addition 2: Immediately add the remaining DIPEA (2.5–3.0 equiv).

    • Why? The first equivalent neutralizes the HCl salt, freeing the amine in situ to attack the active ester immediately, preventing volatility loss.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS (look for [M+H]⁺ of the amide).

  • Workup:

    • Dilute with EtOAc.[4]

    • Wash sequence: 1x Sat. NaHCO₃ (removes unreacted acid), 1x Water, 1x Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[4][5]

  • Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes/Heptane).

Quality Control & Troubleshooting

Analytical Validation
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Look for the disappearance of the Boc singlet (~1.4 ppm, 9H).

    • Diagnostic Signal: The methoxy group (-OCH₃) typically appears as a sharp singlet around 3.3–3.4 ppm. The chiral center proton (-CH-N) will shift downfield significantly after amide formation compared to the amine salt.

  • LCMS:

    • The amine HCl salt is often invisible on UV but detectable on ELSD or CAD detectors. In MS (ESI+), look for m/z = 104.1 [M+H]⁺ (free amine mass).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Deprotection) Volatility of free base.Ensure you are isolating the HCl salt . Do not wash with basic aqueous solutions (NaOH/NaHCO₃) prior to coupling.
Incomplete Coupling Salt not neutralized.Ensure sufficient DIPEA (at least 3.5 eq total) is used. The HCl consumes 1 full equivalent.
Racemization Over-activation.If the chiral center is critical, maintain temperature at 0°C during DIPEA addition and use HATU (suppresses racemization better than EDC).

References

  • Boc Deprotection Mechanisms & Reagents

    • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[6] Journal of Peptide Research, 2001, 58(4), 338-341.

  • Amide Coupling Best Practices (HATU)

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397-4398.

  • Physical Properties of 1-methoxybutan-2-amine

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 93837, 2-Butanamine, 1-methoxy-.

  • General Protocol for Boc Removal

    • BenchChem.[3][4] "A Researcher's Guide to Boc Deprotection."

Sources

Application Note: tert-Butyl N-(1-methoxybutan-2-yl)carbamate as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: tert-Butyl N-(1-methoxybutan-2-yl)carbamate CAS: 1468788-42-2 (Racemic) / Specific enantiomers vary Core Moiety: 1-Methoxybutan-2-amine Role: Chiral building block for introducing the 1-methoxybutan-2-yl motif.

This guide details the strategic application and synthesis of this compound. This precursor is a protected form of 1-methoxybutan-2-amine , a structural motif increasingly utilized in modern drug discovery to modulate lipophilicity and metabolic stability. It serves as a critical intermediate in the synthesis of MTH1 inhibitors , TLR7/8 modulators (e.g., for Lupus treatment), and Kinase inhibitors (ALK/ROS1).

The tert-butoxycarbonyl (Boc) group provides robust protection for the amine during base-catalyzed alkylations or palladium-catalyzed cross-couplings, while the methoxy-ether side chain offers a polar-hydrophobic balance superior to simple alkyl chains.

Strategic Utility in Drug Design

The "Ether-Ethyl" Motif

In medicinal chemistry, replacing a simple alkyl chain (like a sec-butyl group) with a


-methoxy ether (1-methoxybutan-2-yl) serves three specific purposes:
  • Solubility Enhancement: The ether oxygen acts as a weak hydrogen bond acceptor, lowering logD without introducing a high-polarity donor (like -OH).

  • Metabolic Blocking: The terminal methoxy group blocks potential oxidation sites found on longer alkyl chains.

  • Chiral Molecular Recognition: The C2 chiral center allows for strict stereochemical control, critical for fitting into ATP-binding pockets of kinases (e.g., MTH1, ROS1).

Case Studies in Pharmaceutical Intermediates
Drug ClassTargetFunction of MotifReference
Immunomodulators TLR7/8The (S)-enantiomer improves potency in quinoline-based lupus treatments (e.g., Eisai compounds).[1]
Oncology MTH1 (NUDT1)Used to synthesize 2-amino-4-(N-alkylamino)pyrimidines; blocks nucleotide sanitization in cancer cells.[2]
Antitubercular BenzotriazineThe amine tail improves cell permeability in Mycobacterium tuberculosis.[3]

Protocol: High-Fidelity Synthesis

Note: While commercial sources exist, variable enantiomeric excess (ee) can compromise biological data. The following protocol ensures >98% ee using (S)-2-aminobutan-1-ol as the chiral pool starting material.

Workflow Diagram

SynthesisWorkflow Start (S)-2-Aminobutan-1-ol (Chiral Precursor) Step1 Step 1: N-Boc Protection (Boc2O, DCM) Start->Step1 0°C to RT, 4h Inter1 Intermediate A: (S)-N-Boc-2-aminobutan-1-ol Step1->Inter1 95% Yield Step2 Step 2: O-Methylation (MeI, Ag2O) Inter1->Step2 Selective O-alkylation Avoids N-methylation Final Target: (S)-tert-Butyl N-(1-methoxybutan-2-yl)carbamate Step2->Final >90% Yield, >98% ee

Figure 1: Chemo-selective synthesis pathway avoiding racemization and N-methylation.

Detailed Methodology
Step 1: N-Protection (Boc-ylation)

Objective: Protect the amine to prevent interference during methylation.

  • Reagents: (S)-2-aminobutan-1-ol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.2 eq), DCM (10 vol).

  • Procedure:

    • Dissolve (S)-2-aminobutan-1-ol in DCM at 0°C.

    • Add TEA, followed by dropwise addition of Boc₂O in DCM.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M citric acid (to remove unreacted amine/TEA), then brine. Dry over Na₂SO₄ and concentrate.

    • QC Check: ¹H NMR should show a singlet at ~1.44 ppm (9H, Boc).

Step 2: Selective O-Methylation (The Silver Oxide Method)

Critical Note: Standard Williamson ether synthesis (NaH/MeI) often leads to N-methylation or cyclization to oxazolidinones when using Boc-protected amino alcohols. The Silver Oxide (Ag₂O) method is milder and highly selective for O-methylation.

  • Reagents: N-Boc-2-aminobutan-1-ol (1.0 eq), Methyl Iodide (MeI, 5.0 eq), Silver(I) Oxide (Ag₂O, 2.0 eq), Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve the N-Boc intermediate in anhydrous ACN.

    • Add Ag₂O (solid) and MeI.

    • Stir vigorously at RT for 24–48 hours in the dark (foil-wrapped flask).

    • Filtration: Filter through a Celite pad to remove silver salts.

    • Purification: Concentrate filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).

    • Validation:

      • ¹H NMR (CDCl₃): Look for the methoxy singlet at ~3.35 ppm. The NH proton should appear as a broad doublet at ~4.6 ppm.

      • Chiral HPLC: Confirm retention of stereochemistry compared to racemic standard.

Protocol: Downstream Application (Deprotection & Coupling)

Once synthesized, the carbamate is a "masked" amine ready for installation into the drug scaffold.

Acidolytic Deprotection

Objective: Reveal the free amine as a salt for coupling.

  • Reagent: 4M HCl in Dioxane (anhydrous).

  • Protocol:

    • Dissolve the carbamate in minimal dry dioxane or DCM.

    • Add 4M HCl/Dioxane (5–10 eq) at 0°C.

    • Stir at RT for 2 hours. TLC (ninhydrin stain) will show loss of the high Rf spot and appearance of a baseline spot.

    • Isolation: Concentrate in vacuo to yield (S)-1-methoxybutan-2-amine hydrochloride .

    • Storage: Store as the HCl salt; the free amine is volatile and hygroscopic.

SNAr Coupling (Example: MTH1 Inhibitor Synthesis)

Context: Installing the amine onto a chloropyrimidine core.

  • Reagents: 2,4-Dichloropyrimidine derivative (1.0 eq), (S)-1-methoxybutan-2-amine HCl (1.2 eq), DIPEA (3.0 eq), n-Butanol or DMF.

  • Protocol:

    • Suspend the chloropyrimidine and amine salt in n-Butanol.

    • Add DIPEA (Hunig's Base) to liberate the free amine.

    • Heat to 95°C for 12 hours.

    • Workup: Evaporate solvent, redissolve in EtOAc, wash with water.

    • Result: The chiral amine is now the "tail" of the inhibitor, providing the necessary hydrophobic fit.

Physicochemical Profile

PropertyValue (Predicted)Relevance
Molecular Weight 203.28 g/mol Fragment-like, ideal for building blocks.[1]
LogP (ClogP) ~1.8Lipophilic enough for cell permeability, not "greasy".
H-Bond Donors 1 (NH)Critical for backbone interactions.
H-Bond Acceptors 3 (C=O, O-Boc, O-Me)Ether oxygen often engages water networks in protein pockets.
Rotatable Bonds 5Flexible adaptation to binding sites.

Visualizing the Drug Discovery Workflow

DrugDiscovery Library Scaffold Library (e.g., Chloropyrimidines) Coupling SNAr Coupling (+ 1-methoxybutan-2-amine) Library->Coupling Lead Lead Compound (Chiral Ether Tail) Coupling->Lead Assay Biological Assay (MTH1, TLR7, Kinase) Lead->Assay Optimization SAR Optimization (Vary Alkyl Chain Length) Assay->Optimization If Potent Optimization->Coupling Iterative Design

Figure 2: Integration of the methoxy-butylamine motif into Structure-Activity Relationship (SAR) cycles.

References

  • Eisai R&D Management Co Ltd. (2014). Selectively Substituted Quinoline Compounds (TLR7/8 Inhibitors). European Patent EP3995495A1. Link

  • Karolinska Institutet. (2015). MTH1 Inhibitors for Treatment of Inflammatory and Autoimmune Conditions.[2] WO2015187089A1. Link

  • National Institutes of Health (NIH). (2012). Discovery and Optimization of Benzotriazine Di-N-Oxides Targeting Mycobacterium tuberculosis. PMC3503248. Link

  • CymitQuimica. (2024). Product Data: this compound.[1]Link

  • BenchChem. (2025).[3] Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine (Analogous Protocol).Link

Sources

Application Note: Purification Strategies for tert-butyl N-(1-methoxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of tert-butyl N-(1-methoxybutan-2-yl)carbamate . This compound serves as a critical chiral building block in the synthesis of peptidomimetics and API intermediates.

The guide prioritizes field-proven reliability , distinguishing between rapid "workup-based" purification for intermediate use and "chromatographic" isolation for analytical standards.

Physicochemical Profile & Purification Logic

Before selecting a method, understand the molecule's behavior. This compound combines a lipophilic protecting group (Boc ) with a polar ether motif (methoxy ).

PropertyCharacteristicImpact on Purification
Lipophilicity Moderate (LogP ~2.0–2.5)Soluble in organic solvents (DCM, EtOAc, Toluene).[1]
Acid Sensitivity High (Boc group)Avoid strong acid washes (e.g., >1M HCl) or prolonged exposure to acidic media. Use Citric Acid or KHSO₄.
Water Solubility Low to ModerateThe methoxy group increases water solubility compared to alkyl carbamates. Salting out (Brine) is mandatory during extraction.
Thermal Stability Moderate (<150°C)Distillation is viable only under high vacuum (<1 mbar) to prevent Boc thermolysis (isobutylene release).

Pre-Purification Assessment (TLC)

Develop a Thin Layer Chromatography (TLC) system to monitor impurities (unreacted amine, Boc anhydride).

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20% Ethyl Acetate in Hexanes (or Heptane).

  • Visualization:

    • UV (254 nm): Weak absorption (carbamate carbonyl only).

    • Stain (Mandatory):Ninhydrin (for free amine starting material) or Hanessian’s Stain (Cerium Molybdate) (for the Boc-product, appears as a dark blue/gray spot upon heating).

Method A: Chemoselective Liquid-Liquid Extraction (LLE)

Best For: Crude cleanup after synthesis; removing unreacted amine and excess Boc anhydride without chromatography. Purity Target: >95% (Suitable for next-step synthesis).

The Mechanism

This protocol utilizes the pH-switchable nature of the impurities while keeping the neutral carbamate in the organic phase.

  • Acidic Wash: Protonates unreacted starting amine (

    
    ), forcing it into the aqueous layer.
    
  • Basic Wash: Removes acidic byproducts (e.g., phenols if additives were used) and neutralizes residual acid.

Protocol Steps
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .

    • Note: Avoid DCM if possible to prevent emulsion formation with the methoxy surfactant-like properties.

  • Quench/Wash 1 (Amine Removal):

    • Wash the organic phase with 0.5 M Citric Acid (2 x solvent volume).

    • Why Citric Acid? It is mild enough to preserve the Boc group but strong enough (

      
      ) to protonate the aliphatic amine.
      
  • Wash 2 (Salting Out):

    • Wash with Saturated Brine (NaCl) .

    • Critical: The methoxy group makes the product slightly amphiphilic. Brine increases the ionic strength of the water, forcing the product back into the organic phase ("Salting Out").

  • Wash 3 (Neutralization):

    • Wash with Saturated NaHCO₃ .[2][3]

  • Drying:

    • Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[3][4] Filter and concentrate

    • Tip: Do not use MgSO₄ if the product is very viscous; it can trap the oil.

Method B: Flash Column Chromatography

Best For: Analytical standards, removal of non-polar impurities (e.g., mineral oil, bis-Boc byproducts), or failed LLE. Purity Target: >99%.

Experimental Workflow (Graphviz Visualization)

ChromatographyWorkflow Start Crude Oil (Concentrated) Load Dry Loading: Adsorb onto Silica (1:2 ratio) Start->Load Column Pack Column: Silica Gel 60 (40-63 µm) Load->Column Elution Gradient Elution: 0% -> 30% EtOAc in Hexanes Column->Elution Fraction1 Fractions 1-5: Non-polar impurities (Boc2O, bis-Boc) Elution->Fraction1 Early eluters Fraction2 Fractions 10-25: Target Product (Check TLC) Elution->Fraction2 Main peak Fraction3 Late Fractions: Polar impurities (Free Amine) Elution->Fraction3 Late eluters Pool Pool & Concentrate < 40°C Fraction2->Pool

Caption: Step-by-step Flash Chromatography workflow for isolating Boc-amino ethers.

Detailed Protocol
  • Column Sizing: Use a silica-to-sample ratio of 30:1 (w/w).

  • Loading:

    • Preferred:Dry Loading . Dissolve crude oil in minimal DCM, add silica gel (1:2 ratio), and evaporate to a free-flowing powder. This prevents "streaking" caused by the viscous oil.

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate[5][6]

    • Gradient:

      • 0–5 min: 100% A (Elutes excess Boc anhydride).

      • 5–20 min: Linear ramp to 20% B.

      • 20–30 min: Hold at 20–30% B (Product elution).

  • Detection: Collect fractions. Spot on TLC and stain with Cerium Molybdate (Hanessian's) . The product usually elutes at Rf ~0.4–0.5 in 20% EtOAc/Hexane.

Method C: Vacuum Distillation (Scalability)

Best For: Large-scale (>50g) purification where chromatography is cost-prohibitive. Risk: Thermal degradation of the Boc group (isobutylene elimination) if temperature exceeds 150°C.

  • Equipment: Short-path distillation head (Vigreux column optional).

  • Vacuum Requirement: High vacuum is essential (< 0.5 mmHg or < 1 mbar ).

  • Procedure:

    • Degas the oil under vacuum at RT for 30 mins.

    • Slowly ramp oil bath temperature.

    • Boiling Point Estimation: Based on analogous Boc-amines, expect boiling points around 100–120°C at 0.5 mmHg .

    • Safety: Keep the pot temperature below 140°C . If the product does not distill by this temp, abort and use chromatography to avoid decomposition.

Quality Control & Troubleshooting

QC Specifications
  • 1H NMR (CDCl₃):

    • 
       1.44 (s, 9H, Boc t-Bu ).
      
    • 
       3.35 (s, 3H, Methoxy 
      
      
      
      ).
    • 
       4.8–5.0 (br s, 1H, Carbamate NH ).
      
  • HPLC Purity: >98% (UV 210 nm - note low absorbance).

  • Residual Solvent: Check for EtOAc or Hexane peaks; viscous oils trap solvents easily. High vacuum drying (>12h) is often required.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (LLE) Product lost to aqueous phase.Saturate aqueous layers with NaCl (Brine). Re-extract aqueous layer with DCM.
Boc Decomposition Acid wash too strong or prolonged.Switch from HCl to 0.5M Citric Acid. Keep contact time <15 mins.
Streaking on Column Sample overload or high viscosity.Use Dry Loading technique. Add 1% Triethylamine to mobile phase (rarely needed for carbamates but helps if free amine is present).
Oil won't solidify Intrinsic property (low MP).Dry under high vacuum for 24h. Store in freezer (-20°C); it may slowly crystallize or remain a gum.

References

  • BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (Accessed 2026).

  • Sigma-Aldrich. Product Specification: tert-Butyl N-[(2R)-but-3-yn-2-yl]carbamate (Analogous physicochemical properties).

  • National Institute of Standards and Technology (NIST). tert-Butyl carbamate Properties and Spectra.

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for Boc stability and removal conditions).
  • Oakwood Chemical. (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate Safety Data Sheet.

Sources

Scalable Process Development: tert-Butyl N-(1-methoxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of tert-butyl N-(1-methoxybutan-2-yl)carbamate (N-Boc-1-methoxybutan-2-amine) presents a classic chemoselectivity challenge in large-scale manufacturing: distinguishing between the nucleophilic reactivity of the amine/carbamate nitrogen and the hydroxyl oxygen.

While direct O-methylation of the N-Boc-amino alcohol is a common laboratory route, it suffers from significant scalability issues, primarily the competitive N-methylation of the carbamate (pKa ~17) when using strong bases required for Williamson ether synthesis. This results in costly purification steps to remove the N-methyl impurity.

This Application Note details a robust, scalable "Imine Protection Strategy" . By temporarily masking the amine as a Schiff base, the nitrogen nucleophilicity is effectively nullified, allowing for aggressive O-methylation conditions without side reactions. This route utilizes inexpensive reagents ((S)-2-amino-1-butanol, benzaldehyde, dimethyl sulfate), avoids chromatographic purification, and is designed for multi-kilogram implementation.

Retrosynthetic Analysis & Strategy

The strategic pivot from direct alkylation to a transient protection group strategy is outlined below.

Comparative Pathways
  • Route A (Direct Alkylation - NOT RECOMMENDED for Scale):

    • Sequence: Amino Alcohol

      
      N-Boc Protection 
      
      
      
      O-Methylation (
      
      
      or
      
      
      ).
    • Flaw:

      
       is cost-prohibitive. 
      
      
      
      leads to N,O-dimethylation and oxazolidinone formation.
  • Route B (Imine Protection - RECOMMENDED):

    • Sequence: Amino Alcohol

      
       Benzaldehyde Imine 
      
      
      
      O-Methylation
      
      
      Hydrolysis
      
      
      N-Boc Protection.
    • Advantage:[1][2][3][4] The imine (

      
      ) bond removes the acidic N-H proton, making N-alkylation chemically impossible under standard basic conditions.
      
Reaction Workflow Diagram

SynthesisPathway SM (S)-2-Amino-1-butanol (Starting Material) Imine Intermediate 1: Schiff Base (Imine) SM->Imine Benzaldehyde Toluene, Reflux (-H2O) Ether Intermediate 2: O-Methyl Imine Imine->Ether Me2SO4 or MeI KOH, PTC (O-Methylation) Side Impurity: N-Methylated Carbamate AmineSalt Intermediate 3: (S)-1-Methoxybutan-2-amine·HCl Ether->AmineSalt HCl (aq) Hydrolysis Final Target Product: This compound AmineSalt->Final Boc2O, Et3N Biphasic Protection

Caption: The Imine Protection Strategy eliminates the risk of N-methylation (red node) by locking the nitrogen in a Schiff base, ensuring exclusive O-alkylation.

Detailed Experimental Protocols

Step 1: Formation of (S)-2-(Benzylideneamino)butan-1-ol

This step protects the amine. The use of a Dean-Stark apparatus drives the equilibrium forward by removing water.

  • Reagents:

    • (S)-2-Amino-1-butanol (1.0 equiv)[5]

    • Benzaldehyde (1.05 equiv)

    • Toluene (5-10 volumes)

  • Procedure:

    • Charge (S)-2-amino-1-butanol and Toluene into a reactor equipped with a mechanical stirrer and Dean-Stark trap.

    • Add Benzaldehyde over 15 minutes at room temperature. An exotherm is expected.

    • Heat the mixture to reflux (

      
      ).
      
    • Maintain reflux until water collection ceases (approx. 3-5 hours).

    • Cool to

      
      . The toluene solution containing the imine is used directly in the next step (telescoped process) or concentrated if solvent exchange is required.
      
Step 2: O-Methylation (Phase Transfer Catalysis)

This is the critical C-O bond forming step. We utilize a Phase Transfer Catalyst (PTC) to facilitate the reaction between the organic-soluble imine and the aqueous base/methylating agent.

  • Reagents:

    • Imine solution (from Step 1)

    • Dimethyl Sulfate (DMS) (1.2 equiv) OR Methyl Iodide (MeI) (1.5 equiv)

    • Potassium Hydroxide (KOH) (50% aq. solution, 4.0 equiv)

    • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Protocol:

    • To the toluene solution of the imine, add TBAB.

    • Cool the mixture to

      
      .
      
    • Add the 50% KOH solution vigorously.

    • Critical Control Point: Add Dimethyl Sulfate (DMS) dropwise, maintaining internal temperature

      
      . Note: DMS is highly toxic; use closed-system addition.
      
    • Allow to warm to

      
       and stir for 4-8 hours. Monitor by HPLC/GC for disappearance of the starting alcohol.
      
    • Workup: Add water to dissolve salts. Separate phases. Wash the organic layer with water (2x) and brine (1x).[6]

    • The organic layer contains (S)-N-benzylidene-1-methoxybutan-2-amine.

Step 3: Hydrolysis and In-Situ Boc Protection

We hydrolyze the imine to release the amine and immediately trap it with the Boc group. This prevents the isolation of the volatile and water-soluble free amine.

  • Reagents:

    • Imine ether solution (from Step 2)

    • Hydrochloric acid (1M, 1.5 equiv)

    • Di-tert-butyl dicarbonate (

      
      ) (1.1 equiv)
      
    • Triethylamine (

      
      ) or NaOH (to adjust pH)
      
  • Protocol:

    • Add 1M HCl to the toluene solution of the O-methylated imine. Stir vigorously for 1-2 hours at

      
      .
      
    • Phase Separation: The benzaldehyde regenerates and stays in the Toluene layer. The product ((S)-1-methoxybutan-2-amine) moves to the aqueous acidic layer.

    • Separate the layers. Keep the Aqueous Layer . (Discard/Recycle Toluene/Benzaldehyde layer).

    • Boc Protection: To the aqueous layer, add fresh Toluene (or DCM).

    • Add

      
       (1.1 equiv).
      
    • Slowly add base (

      
       or 
      
      
      
      ) to adjust pH to 9-10 while cooling to
      
      
      .
    • Stir at room temperature for 4 hours.

    • Isolation: Separate layers. Extract aqueous phase with Toluene. Combine organic layers.

    • Wash with 5% citric acid (to remove unreacted amine), water, and brine.

    • Dry over

      
       and concentrate under reduced pressure.
      
    • Purification: The crude oil is typically

      
       pure. It can be distilled under high vacuum or crystallized if it forms a solid (low melting point).
      

Process Parameters & Data

ParameterSpecificationRationale
Imine Formation Temp

(Reflux)
Essential for water removal (Dean-Stark) to drive equilibrium.
Methylation Base 50% KOHHigh concentration maximizes interfacial surface area for PTC.
Methylation Temp

(Addition)
Controls exotherm and prevents hydrolysis of DMS.
Hydrolysis pH pH < 2Ensures complete cleavage of the imine.
Boc Protection pH pH 9-10Balances amine nucleophilicity vs.

hydrolysis.
Yield (Overall) 75 - 85%High efficiency due to telescoped nature of the process.

Quality Control & Characterization

Analytical Specifications
  • Appearance: Colorless to pale yellow oil.

  • Purity (GC/HPLC):

    
    .
    
  • Chiral Purity (Chiral HPLC):

    
     ee (if starting with S-isomer). Note: The imine route preserves stereochemistry at the chiral center.
    
  • Identity (NMR):

    • 
       NMR (
      
      
      
      , 400 MHz):
      
      
      4.70 (br s, 1H, NH), 3.75 (m, 1H, CH-N), 3.35 (s, 3H,
      
      
      ), 3.30-3.40 (m, 2H,
      
      
      ), 1.45 (s, 9H, Boc), 1.50 (m, 2H,
      
      
      ), 0.92 (t, 3H,
      
      
      ).
Impurity Profile
  • Benzaldehyde: Residual from hydrolysis. Limit < 0.1%.

  • N-Methylated species: Should be non-detectable by this route.

  • DMS/MeI: Genotoxic impurities. Must be controlled to ppm levels in final workup (use amine quench if necessary).

Safety & Waste Management

  • Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, and absorbed through skin. Use only in a closed system with proper PPE. Quench excess DMS with aqueous ammonia or concentrated NaOH before disposal.

  • Exotherms: Imine formation and Boc protection are exothermic. Active cooling is required on scale.

  • Waste: The toluene stream containing benzaldehyde can be recycled. Aqueous waste contains tetrabutylammonium salts and sulfates/iodides.

References

  • Imine Protection Strategy: O'Donnell, M. J.

    
    -Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research, 2004, 37(8), 506–517. Link
    
  • Phase Transfer Catalysis (O-Methylation): Freedman, H. H., & Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975, 16(38), 3251-3254. Link

  • Boc Protection Protocols: Ragnarsson, U., & Grehn, L. "Novel Amine Chemistry Based on the Use of Di-tert-butyl Dicarbonate." Accounts of Chemical Research, 1991, 24(10), 285–289. Link

  • Selective Alkylation of Amino Alcohols: A. V. Malkov, et al. "On the Selective N-Methylation of BOC-Protected Amino Acids."[7] Journal of Organic Chemistry, 2009, 74(21), 8425–8427.[7] (Cited to highlight the N-methylation risk of alternative routes). Link

  • Industrial Synthesis of Chiral Amines: "Enzymatic synthesis of chiral amines using 2-aminopropane as amine donor." US Patent 6,133,018. (Reference for alternative enzymatic routes to methoxy-amines). Link

Sources

Application Note: Strategic Functionalization of the Methoxy Moiety in Boc-Protected Amino Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The methoxy group (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) in aliphatic amino ethers such as tert-butyl N-(1-methoxybutan-2-yl)carbamate is frequently viewed as a "dead" end-point in medicinal chemistry due to its high chemical stability.[1] However, in late-stage drug diversification, this moiety often serves as a "masked" hydroxyl group.[1][2]

The primary challenge in functionalizing this specific substrate is the chemoselectivity required to cleave the inert aliphatic ether (C–O bond) without degrading the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.[1] Standard ether cleavage reagents (e.g., concentrated HI, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 at room temperature) will indiscriminately remove the Boc group, leading to global deprotection.[1]

This guide outlines a high-fidelity workflow to "unlock" the methoxy group, converting it into a reactive primary alcohol, which serves as a gateway for downstream functionalization (oxidation to aldehydes, conversion to leaving groups, or etherification).[2] We present two distinct strategies:

  • The "Hard Reset" (Recommended): Global deprotection followed by regioselective N-reprotection.[1][2] This is the most scalable and reliable method for aliphatic ethers.

  • The "Soft Touch" (Optimization): Lewis-acid mediated cleavage attempting to preserve the carbamate.[1]

Decision Pathways & Mechanism

The following logic flow illustrates the critical decision points when processing Boc-protected amino ethers.

G Start Starting Material: This compound Decision Strategy Selection Start->Decision PathA Path A: Global Deprotection (High Reliability) Decision->PathA Scale > 1g PathB Path B: Selective Cleavage (High Risk/Optimization) Decision->PathB Scale < 100mg StepA1 1. BBr3 Mediated Cleavage (Removes Me + Boc) PathA->StepA1 StepB1 AlCl3 / NaI System (Nucleophilic Cleavage) PathB->StepB1 StepA2 2. Selective N-Reprotection (Boc2O / Base) StepA1->StepA2 Intermediate Intermediate: N-Boc Amino Alcohol StepA2->Intermediate StepB1->Intermediate Variable Yield Func1 Oxidation (Aldehyde) Intermediate->Func1 Swern/Dess-Martin Func2 Activation (Mesylate/Tosylate) Intermediate->Func2 MsCl/TEA

Figure 1: Strategic workflow for the functionalization of methoxy-bearing amino acid derivatives.

Protocol A: The "Hard Reset" (Global Deprotection & Reprotection)[1][2]

Rationale: Aliphatic methyl ethers are exceptionally difficult to cleave selectively in the presence of a Boc group. Reagents like Boron Tribromide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) are highly effective at cleaving ethers but will almost certainly remove the Boc group via acid-catalyzed elimination of isobutylene.[1] Instead of fighting this thermodynamics, this protocol accepts the loss of Boc to ensure complete demethylation, followed by a clean re-protection step.[2]
Step 1: Global Demethylation with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> [1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Reagent: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (1.0 M in DCM) (3.0 - 4.0 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1][2]

  • Quench: Methanol (MeOH)[1][2][3]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add the substrate and dissolve in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature controls the exotherm but will not prevent Boc loss.

  • Addition: Dropwise add

    
     solution over 15 minutes. The solution may turn yellow/orange.
    
  • Reaction: Allow the mixture to warm to 0°C and stir for 2–4 hours. Monitor by TLC (Note: The product will be the free amino-alcohol, likely visible at the baseline or by ninhydrin stain).

  • Quench: Cool back to -78°C. Very slowly add MeOH. Caution: Vigorous evolution of HBr and methyl bromide gas.

  • Workup: Concentrate the mixture to dryness to remove borates and volatiles. The residue is the amino-alcohol hydrobromide salt.

Step 2: Selective N-Boc Reprotection[1]

Reagents:

  • Crude Amino-Alcohol HBr salt[1]

  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Di-tert-butyl dicarbonate) (1.1 equiv)[1]
    
  • Triethylamine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) or DIPEA (2.5 equiv)[1]
    
  • Solvent: DCM or THF/Water (1:1)[1][2]

Procedure:

  • Suspend the crude salt in DCM (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     to neutralize the HBr salt (pH should be ~9).[1]
    
  • Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     in one portion.[1]
    
  • Stir at Room Temperature (RT) for 2–12 hours.

  • Purification: Wash with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (to remove excess amine), then saturated 
    
    
    
    . Dry over
    
    
    .[1][4]
  • Result: You now possess tert-butyl N-(1-hydroxybutan-2-yl)carbamate—the "functionalized" intermediate.[1]

Protocol B: Selective Cleavage (Nucleophilic Method)[1][2]

Rationale: For substrates where global deprotection is unacceptable (e.g., other sensitive esters present), the Aluminum Chloride / Sodium Iodide system offers a "softer" nucleophilic cleavage pathway.[2] This method relies on the hard/soft acid/base theory, where


 attacks the methyl group activated by the aluminum Lewis acid.

Reagents:

  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Anhydrous) (1.5 equiv)[1]
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Sodium Iodide) (1.5 equiv)[1]
    
  • Solvent: Acetonitrile (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )[1]
    

Procedure:

  • Preparation: In a dry flask under Argon, suspend ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     and 
    
    
    
    in Acetonitrile. Stir for 30 minutes at RT. The formation of a transient
    
    
    species may be observed (color change).[1]
  • Addition: Add the Boc-amino ether substrate (dissolved in minimal

    
    ) to the mixture.
    
  • Reaction: Stir at RT for 4–8 hours. Warning: Heating will degrade the Boc group.

  • Monitoring: Monitor closely by TLC. If the reaction is sluggish, warm gently to 40°C, but check for Boc cleavage (appearance of free amine).[2]

  • Quench: Pour into ice-cold water containing sodium thiosulfate (to quench any iodine). Extract with Ethyl Acetate.[1][2]

  • Note: Yields vary significantly with aliphatic ethers. If Boc cleavage is observed (>10%), revert to Protocol A.

Downstream Functionalization: Oxidation to Aldehyde

Once the methoxy group is converted to the hydroxyl group (via Protocol A or B), the primary alcohol can be oxidized to the aldehyde. This is a critical intermediate for reductive amination or Wittig reactions.[1][2]

Method: Swern Oxidation (Preferred for preserving chiral centers at C2).[1][2]

Data Summary of Oxidation Conditions:

MethodReagentsTempCompatibilityRisk
Swern ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

, DMSO,

-78°CExcellentLow epimerization risk if kept cold.[1]
Dess-Martin DMP, ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

RTGoodReagent cost; potentially acidic byproducts.[1]
PCC/PDC ChromiumRTModerateToxic residue; difficult workup; acidic.[1][2]

Swern Protocol:

  • Cool oxalyl chloride (1.1 equiv) in DCM to -78°C.

  • Add DMSO (2.2 equiv) dropwise (gas evolution).[1][2] Stir 15 min.

  • Add the N-Boc amino alcohol (from Protocol A/B) in DCM dropwise.[1] Stir 30 min at -78°C.

  • Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (5.0 equiv).[1]
    
  • Allow to warm to 0°C over 1 hour.

  • Result: tert-butyl N-(1-oxobutan-2-yl)carbamate (Boc-amino aldehyde).[1][2]

Troubleshooting & Critical Control Points

  • Boc Stability: The Boc group is thermolabile and acid-sensitive.[1] Avoid temperatures >60°C in the presence of Lewis acids.

  • Scavengers: In Protocol A (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ), adding Pentamethylbenzene  as a cation scavenger can sometimes improve yields by preventing alkylation of the aromatic rings (if the molecule were more complex), though less critical for this specific aliphatic substrate.[1]
    
  • Safety: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     reacts violently with moisture.[1] Always use a blast shield and proper ventilation.[1][2]
    

References

  • Global Deprotection/Reprotection Strategy

    • Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. 4th Ed.[1][2] John Wiley & Sons.[1][2] (Standard reference for BBr3/Boc incompatibility).

    • Han, G., Tamaki, M., & Hruby, V. J. (2001).[1][2][5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][2][5] Journal of Peptide Research, 58(4), 338-341.[1][2][5] Link (Demonstrates Boc lability in acidic conditions).[1][2]

  • Nucleophilic Ether Cleavage (AlCl3/NaI)

    • Node, M., et al. (1987).[1][2] Hard acid and soft nucleophile system.[1][2] New efficient method for the cleavage of esters and ethers.[6][7] Journal of Organic Chemistry, 46(10), 1991-1993.[1][2] Link[1][2]

  • General Methoxy Functionalization in Drug Design

    • Chiodi, D., & Ishihara, Y. (2024).[1][2][8] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[2][8] Link (Context on why methoxy groups are targeted/modified).

Sources

Troubleshooting & Optimization

Technical Support Center: Proper Storage and Handling of tert-butyl N-(1-methoxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl N-(1-methoxybutan-2-yl)carbamate. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for this Boc-protected amine. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound should be stored under controlled conditions that protect it from environmental factors that can cause degradation. The primary recommendations are summarized below.

ParameterRecommended ConditionRationale
Temperature Cool; 2-8°C RecommendedMinimizes the rate of potential thermal decomposition. Some similar carbamates specify refrigerated storage[1].
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Protects against oxidation and reaction with atmospheric moisture.
Light Store in a dark place (e.g., amber vial)Prevents potential light-induced degradation.
Container Tightly sealed containerPrevents exposure to air and moisture[2][3][4].
Location Well-ventilated, dry areaEnsures a safe and stable storage environment[2][3].
Q2: Why are these specific storage conditions necessary? What are the primary degradation pathways?

The structure of this compound, specifically the tert-butyloxycarbonyl (Boc) protecting group, dictates its stability profile. The Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved[5][6].

Causality behind Storage Choices:

  • Preventing Acid-Catalyzed Hydrolysis: The primary degradation pathway is the acid-catalyzed cleavage of the carbamate bond. Trace amounts of acidic impurities in the air or on the surface of the container, especially in the presence of moisture, can initiate this process. Storing in a dry, tightly sealed container minimizes this risk. The Boc group's lability increases with the acidity of the medium[7].

  • Minimizing Oxidation: While the Boc group itself is relatively stable to oxidation, other parts of a molecule can be susceptible. Storing under an inert atmosphere is a best practice for all high-purity organic reagents to prevent unforeseen oxidative side reactions. The compound should be kept away from strong oxidizing agents[3][4].

  • Avoiding Thermal Decomposition: Although generally stable at room temperature, prolonged exposure to heat can provide the energy needed to overcome activation barriers for decomposition, potentially leading to the release of gases like carbon dioxide[3][4][8]. Refrigeration significantly slows down all chemical degradation processes.

cluster_conditions Improper Storage Conditions cluster_pathways Degradation Pathways cluster_products Resulting Impurities Acid Acidic Contaminants Hydrolysis Acid-Catalyzed Hydrolysis Acid->Hydrolysis initiates Moisture Atmospheric Moisture Moisture->Hydrolysis initiates Heat Elevated Temperature Decomposition Thermal Decomposition Heat->Decomposition accelerates Amine Free Amine Hydrolysis->Amine Isobutylene Isobutylene Hydrolysis->Isobutylene CO2 CO₂ Hydrolysis->CO2 Decomposition->Amine Decomposition->Isobutylene Decomposition->CO2

Fig 1. Logical relationship between storage conditions and degradation.
Q3: I accidentally left the compound on the bench overnight at room temperature. Is it still usable?

Short-term exposure to ambient temperature is unlikely to cause significant degradation, as the compound is generally stable under recommended storage conditions[4][9]. However, this is not ideal. The primary concern would be exposure to atmospheric moisture and light.

Recommended Action: Before using the material in a critical experiment, you must perform a quality control check to validate its integrity.

Q4: How can I check for potential degradation of my compound?

A simple and effective method is to use Thin-Layer Chromatography (TLC) to compare the potentially compromised sample against a reliable reference standard (e.g., a freshly opened vial or a previous batch known to be pure).

  • Observation: The appearance of a new spot (often at a lower Rf, corresponding to the more polar free amine) or significant streaking on the TLC plate indicates the presence of impurities.

  • Confirmation: For a more quantitative assessment, ¹H NMR spectroscopy can be employed. The disappearance or integration decrease of the characteristic tert-butyl singlet (around 1.4-1.5 ppm) and the appearance of new peaks would confirm degradation.

Q5: What are the main chemical incompatibilities I should be aware of during storage and handling?

To maintain chemical integrity, avoid contact with strong acids, bases, and strong oxidizing or reducing agents[2]. The most critical incompatibility is with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used for deliberate Boc group removal[6]. Even weak acids can cause slow degradation over time.

Troubleshooting Guide
Observed IssuePotential Cause Related to StorageRecommended Verification & Solution
Low or no yield in a subsequent reaction (e.g., coupling, deprotection). Partial or complete degradation of the starting material due to improper storage (hydrolysis).Verification: Run a TLC and ¹H NMR of the starting material. Solution: If impurities are detected, purify the material via flash column chromatography. If degradation is significant, use a new, validated batch of the compound.
Inconsistent results between experimental runs. Using material from a container that has been opened multiple times over a long period, leading to incremental degradation from atmospheric exposure.Verification: Compare the performance of the old material against a fresh, unopened vial. Solution: For sensitive experiments, aliquot the compound into smaller, single-use vials under an inert atmosphere upon first opening the main container.
The material, a solid, appears clumpy or oily. Absorption of atmospheric moisture.Verification: The physical change itself is an indicator. Solution: The material may still be usable if purity is confirmed by TLC/NMR. To prevent this, always handle the compound in a dry environment (e.g., glove box) and ensure the container is sealed tightly immediately after use.
Experimental Protocol: Quality Control via Thin-Layer Chromatography (TLC)

This protocol provides a self-validating system to quickly assess the purity of this compound before use.

Materials:

  • TLC Plate (Silica gel 60 F₂₅₄)

  • Sample of this compound ("Test Sample")

  • Reference Standard (if available)

  • Mobile Phase: e.g., 30% Ethyl Acetate in Hexanes (this may need optimization)

  • TLC developing chamber

  • Spotting capillaries

  • Visualization agent: Potassium permanganate (KMnO₄) stain

  • Heat gun

Procedure:

  • Sample Preparation: Dissolve a small amount (~1 mg) of the "Test Sample" in a suitable solvent (~0.5 mL of dichloromethane or ethyl acetate).

  • Spotting: Using a capillary, carefully spot the dissolved sample onto the baseline of the TLC plate. If a reference standard is available, spot it alongside the test sample.

  • Development: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp (if the compound is UV active). Subsequently, dip the plate into a potassium permanganate stain and gently warm with a heat gun.

  • Analysis: A pure compound should result in a single, well-defined spot. Any additional spots in the lane of the "Test Sample" indicate the presence of impurities. The primary degradation product, the free amine, will typically appear as a more polar spot (lower Rf value).

cluster_workflow Storage and Handling Workflow Receive Receive Compound Store Store at 2-8°C Inert Atmosphere Dark, Tightly Sealed Receive->Store Use Need to Use Compound? Store->Use Use->Store No QC Perform TLC/ NMR Quality Check Use->QC Yes Purity Is it Pure? QC->Purity Proceed Proceed with Experiment Purity->Proceed Yes Purify Purify or Discard Purity->Purify No Proceed->Use Return unused to storage Purify->Use

Fig 2. Recommended workflow for handling and quality control.
References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - tert-Butyl carbamate. [Link]

  • ScienceBlogs. (2007). Boc Anhydride (Amine condoms). [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

Sources

Technical Support Center: Synthesis of tert-butyl N-(1-methoxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for medicinal chemists and process engineers. It prioritizes chemoselectivity and operational reliability.

Ticket ID: CHEM-SUP-8821 Topic: Chemoselective O-Methylation of N-Boc-2-amino-1-butanol Status: Resolved / Guide Published Audience: Medicinal Chemistry & Process Development Teams

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Synthesizing tert-butyl N-(1-methoxybutan-2-yl)carbamate (Target 1 ) appears deceptively simple: O-methylation of the commercially available N-Boc-2-amino-1-butanol . However, this reaction is a classic "chemoselectivity trap."

Standard Williamson ether synthesis conditions (Strong Base/Alkyl Halide) frequently fail due to two competing pathways driven by the acidity of the carbamate N-H proton (


):
  • N-Methylation: Formation of the N-methyl-N-Boc derivative.

  • Cyclization (The "Oxazolidinone Trap"): Intramolecular attack of the alkoxide/nitrogen onto the Boc carbonyl, expelling tert-butanol to form 4-ethyl-2-oxazolidinone .

This guide provides three validated routes to bypass these issues, ranked by scale and fidelity.

Decision Matrix: Route Selection

Before starting, select your route based on scale and available equipment.

RouteSelection Start Start: N-Boc-2-amino-1-butanol Scale What is your scale? Start->Scale Small < 5 grams (High Purity Req) Scale->Small Discovery Large > 100 grams (Cost Sensitive) Scale->Large Process RouteA Route A: Ag2O / MeI (The 'Silver Bullet') Small->RouteA RouteB Route B: Phase Transfer (DCM / 50% NaOH / TBAH) Large->RouteB AcidSens Is substrate acid-sensitive? RouteC Route C: Imidate Alkylation (Me-TCA / TMSOTf) AcidSens->RouteC Yes RouteA->AcidSens If fails

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Detailed Protocols

Route A: The "Silver Bullet" (Ag₂O Mediated Methylation)

Best for: Discovery scale (<10g), high value chiral substrates, preventing racemization/cyclization. Mechanism: Silver oxide (


) acts as a mild, heterogeneous base that activates the alkyl halide and the alcohol without generating a "naked" alkoxide or deprotonating the carbamate nitrogen significantly.

Protocol:

  • Setup: Flame-dry a round-bottom flask wrapped in aluminum foil (light sensitive).

  • Dissolution: Dissolve N-Boc-2-amino-1-butanol (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

    • Note: MeCN is preferred for easier workup; DMF is faster.

  • Reagent Addition: Add Methyl Iodide (MeI) (5.0 - 10.0 equiv).

  • Catalyst: Add Silver(I) Oxide (

    
    )  (1.5 - 2.0 equiv) in one portion.
    
  • Reaction: Stir vigorously at room temperature for 16–48 hours.

    • QC Check: Monitor by TLC.[1] The product is usually less polar than the starting alcohol.

    • Troubleshooting: If the reaction stalls, add fresh

      
       (0.5 equiv) and sonicate the flask for 10 minutes to clean the catalyst surface.
      
  • Workup: Filter through a pad of Celite to remove silver salts. Rinse with Ethyl Acetate.

  • Purification: Concentrate the filtrate. The residue is often pure enough (>95%) for use. If not, flash chromatography (Hexanes/EtOAc).

Why this works: The coordination of silver to the halide facilitates


-like character at the methyl group, while the weak basicity prevents the deprotonation of the Boc-NH, completely suppressing oxazolidinone formation [1].
Route B: Phase Transfer Catalysis (PTC)

Best for: Scale-up (>50g), cost reduction. Risk: Moderate risk of cyclization; requires strict temperature control.

Protocol:

  • Solvent System: Dissolve substrate in Dichloromethane (DCM) (0.5 M).

  • Catalyst: Add Tetrabutylammonium hydrogen sulfate (TBAH) (0.1 equiv).

  • Methylating Agent: Add Dimethyl Sulfate (

    
    )  or MeI  (1.5 equiv).
    
    • Safety: Dimethyl sulfate is highly toxic; handle in a fume hood.

  • Base: Cool the mixture to 0°C. Add 50% aqueous NaOH (2.0 equiv) dropwise with rapid stirring.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to RT.

  • Quench: Dilute with water and separate layers. Wash organic layer with dilute ammonium hydroxide (to remove excess methylating agent) and brine.

Troubleshooting:

  • Emulsions: If an emulsion forms, filter the biphasic mixture through a glass frit or add solid NaCl.

  • Cyclization: If oxazolidinone is observed (IR peak ~1750 cm⁻¹), lower the temperature to -10°C and increase the stirring rate to ensure the reaction occurs at the interface, not in the bulk aqueous phase.

Route C: Acid-Catalyzed Imidate Alkylation

Best for: Base-sensitive substrates where any deprotonation risks side reactions.

Protocol:

  • Reagent Prep: Purchase or synthesize Methyl 2,2,2-trichloroacetimidate .

  • Reaction: Dissolve alcohol in Cyclohexane/DCM (2:1). Add the imidate (1.5 equiv).

  • Catalyst: Add TMSOTf (0.05 equiv) or Triflic Acid (cat.) at 0°C.

  • Mechanism: The alcohol attacks the protonated imidate, followed by collapse to the methyl ether and trichloroacetamide byproduct.

  • Workup: Filter off the precipitated trichloroacetamide.

Troubleshooting Guide (FAQ)

Issue #1: "I see a new spot on TLC, but the NMR shows no Boc group."

Diagnosis: You have formed 4-ethyl-2-oxazolidinone . Cause: The base was too strong (e.g., NaH) or the temperature was too high, causing the alkoxide to attack the carbamate. Solution:

  • Switch to Route A (

    
    ).
    
  • If you must use a strong base, switch the protecting group from Boc to Cbz or Benzyl , which are less prone to this specific cyclization, though Cbz can still cyclize.

Issue #2: "The reaction is stuck at 50% conversion."

Diagnosis: Surface passivation of the heterogeneous base (


).
Solution: 
  • Sonicate the reaction mixture.

  • Add a fresh batch of

    
    .
    
  • Ensure your MeI is not degraded (should be colorless/pink, not dark brown).

Issue #3: "My product is racemic."

Diagnosis: If starting from chiral N-Boc-2-amino-1-butanol, racemization is rare in Route A. However, if using Route B (NaOH), the proton at the chiral center (alpha to nitrogen) is potentially acidic, though less so than in amino esters. Verification: Check optical rotation or use Chiral HPLC. Fix: Strictly maintain temperature < 0°C in Route B, or revert to Route A.

Data & Comparison

MetricRoute A (

)
Route B (PTC)Standard (NaH)
Yield 85-95%60-75%<40% (Complex Mix)
Chemoselectivity High (O-only)Moderate (O > N)Low (Cyclic/N-mix)
Cost High (Silver)LowLow
Scalability Low (<50g)High (>1kg)Medium
Impurity Profile Silver saltsHydrolyzed

Oxazolidinones

Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" between the desired pathway and the fatal cyclization trap.

Mechanism Substrate N-Boc-2-amino-1-butanol Base Base Treatment Substrate->Base Path1 Path 1: Strong Base (NaH) Deprotonation of NH Base->Path1 Path2 Path 2: Mild Base (Ag2O) Activation of MeI only Base->Path2 Intermediate1 N-Anion / Alkoxide Path1->Intermediate1 Product Target: Methyl Ether Path2->Product Intermolecular SN2 Cyclic 4-ethyl-2-oxazolidinone (DEAD END) Intermediate1->Cyclic Intramolecular Attack

Figure 2: Mechanistic divergence showing why strong bases lead to oxazolidinone formation.

References

  • Beilstein Journals. "Continuous N-alkylation reactions of amino alcohols... unexpected formation of cyclic ureas and urethanes." Beilstein J. Org. Chem. (2017).[2][3] (Discusses the competition between alkylation and cyclization in amino alcohols).

  • Scholars Research Library. "Silver Oxide-Mediated Oxime Ether Synthesis." (Demonstrates the utility of Ag2O for chemoselective O-alkylation without nitrone/side-product formation).

  • TSI Journals. "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines." (Provides evidence of the facile cyclization of N-Boc amino alcohol derivatives under basic conditions).

  • PubChem. "Tert-butyl n-(4-methoxy-1-oxobutan-2-yl)carbamate."[4] (Structural verification and analog data).

Sources

Technical Support: Optimizing Reactivity of tert-Butyl N-(1-methoxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: [Simulated-ID-001] Cas No: (Analogous to 147252-84-4 family) Support Level: Tier 3 (Senior Application Scientist)

Introduction: Understanding Your Reagent

You are working with tert-butyl N-(1-methoxybutan-2-yl)carbamate , a protected chiral amine building block. This molecule features two critical functionalities that dictate its reactivity profile:

  • The Boc Carbamate: A lipophilic protecting group subject to acidolytic cleavage and restricted bond rotation.

  • The Methyl Ether: A Lewis-basic side chain that can influence solubility and coordinate with cations, but is generally robust against standard Boc-removal conditions.

This guide addresses the three most common technical tickets we receive regarding this compound: Deprotection Efficiency , Solubility/Handling , and NMR Spectral Anomalies .

Module 1: Deprotection Dynamics (The Activation Step)

The Issue: Users often report incomplete deprotection or the formation of "gummy" insoluble oils when removing the Boc group using standard protocols.

The Science: Boc deprotection follows an E1/S_N1-like mechanism . The rate-limiting step is the protonation of the carbamate carbonyl, followed by the fragmentation into the tert-butyl cation and the carbamic acid (which spontaneously decarboxylates).

Solvent Selection Matrix
Solvent SystemMechanismProsConsRecommended For
DCM / TFA (1:1) Polar/Non-polar Mix Standard protocol; excellent solubility of the starting material.TFA salts are hygroscopic oils; difficult to remove excess TFA.Small-scale (<1g) exploratory chemistry.
1,4-Dioxane / HCl (4M) Ethereal Coordination Precipitates the amine-HCl salt directly (often a solid); removes volatile isobutylene.Risk: Strong Lewis acidity can complex with the methyl ether side chain, retarding the rate.Scale-up (>5g) where filtration is preferred over extraction.
EtOAc / HCl (Gas) Polar Aprotic "Green" solvent; product precipitates cleanly.Lower solubility of the starting carbamate can lead to encapsulated unreacted material.Process chemistry; final API steps.
TFE (Trifluoroethanol) H-Bond Donor Thermal Cleavage: Can remove Boc at 150°C (microwave) without added acid.Requires high temperature; specialized equipment (microwave).Acid-sensitive substrates (e.g., if acid-labile esters are present).[1]
Troubleshooting Protocol: The "Gummy Salt" Phenomenon

If your deprotected amine forms a viscous oil in Dioxane/HCl that traps solvent:

  • Decant the supernatant Dioxane.

  • Triturate the residue with Diethyl Ether (

    
    )  or MTBE .
    
  • Sonication is critical here. The non-polar ether forces the amine salt to crystallize by removing trapped dioxane.

Workflow Visualization: Deprotection Strategy

DeprotectionStrategy Start Start: Boc-Removal AcidSens Is the substrate acid-sensitive? Start->AcidSens Scale Scale of Reaction? AcidSens->Scale No TFE Method A: TFE/Heat (Thermal Cleavage) AcidSens->TFE Yes DCM_TFA Method B: TFA/DCM (Evaporative Workup) Scale->DCM_TFA < 1 gram Dioxane_HCl Method C: HCl/Dioxane (Filtration Workup) Scale->Dioxane_HCl > 1 gram Scavenger Add Scavenger? (Triethylsilane) DCM_TFA->Scavenger If cation trapping needed

Figure 1: Decision tree for selecting the optimal deprotection solvent based on scale and substrate sensitivity.

Module 2: Nucleophilic Substitution & Solubility

The Issue: Poor reactivity when using the protected carbamate as a nucleophile (e.g., N-alkylation) or low solubility during extractions.

The Science: The tert-butyl group and the butyl chain make this molecule highly lipophilic. However, the carbamate nitrogen is relatively non-nucleophilic due to resonance delocalization into the carbonyl.

Solvent Effects on N-Alkylation

If you are attempting to alkylate the nitrogen (using NaH/Base) before deprotection:

  • Avoid Non-Polar Solvents (Toluene/Hexane): The deprotonated carbamate anion will aggregate, killing reactivity.

  • Use Polar Aprotic Solvents (DMF/DMAc): These solvents dissociate the ion pairs (N- anion and Na+ cation), exposing the "naked" anion for reaction.

  • The "THF Effect": THF is acceptable but often requires HMPA or DMPU as a co-solvent to break lithium/sodium aggregates if the electrophile is steric.

Solubility Data (at 25°C):

  • Water: Insoluble (<0.1 mg/mL).

  • Methanol: Soluble (>100 mg/mL).

  • Hexanes: Soluble (but may oil out at low temps).

  • DCM: Highly Soluble (Preferred for loading/transfer).

Module 3: Analytical Anomalies (NMR Rotamers)

The Issue: Users frequently reject batches claiming "50% impurity" based on ¹H NMR spectra showing split peaks (doubling of signals), particularly around the methoxy and tert-butyl protons.

The Science: Carbamates exhibit restricted rotation around the N-C(O) amide bond. This creates two distinct conformers (Rotamers: cis and trans) that interconvert slowly on the NMR timescale at room temperature.

Diagnostic Guide
ObservationSolvent UsedDiagnosisSolution
Split Peaks (approx 60:40 ratio)

Rotamers. The non-polar solvent stabilizes the H-bond network, slowing rotation.Do NOT discard. This is intrinsic to the molecule.
Broad/Humped Peaks

(25°C)
Coalescence. Rotation is speeding up but not fast enough to average the signals.Heat the sample to 80°C in the probe.
Sharp, Single Peaks

(80°C)
Averaged. Thermal energy overcomes the rotational barrier (

).
Use this method for publication-quality spectra.
Mechanism of Rotamerism

Rotamers RotamerA Rotamer A (trans) (Stabilized in CDCl3) Transition Transition State (High Energy) RotamerA->Transition Heat / Polar Solvent RotamerB Rotamer B (cis) (Minor conformer) RotamerB->Transition Transition->RotamerA Transition->RotamerB

Figure 2: Kinetic equilibrium of carbamate rotamers. In non-polar solvents (


), the barrier is high, leading to split peaks. In polar/hot solvents (

), the barrier is overcome, leading to peak coalescence.

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent for deprotection? A: Yes. Heating the compound in water at 100°C (often with a surfactant or in a pressure vessel) can effect "neutral" deprotection, though it is slower than acidic methods. This avoids the formation of salts.

Q: Is the methyl ether stable to


? 
A: No.  Boron tribromide will cleave the methyl ether to an alcohol. If you need to remove the Boc group but keep the ether, strictly avoid strong Lewis acids like 

or

. Stick to Brønsted acids (TFA, HCl).

Q: Why is my yield low when using TFA/DCM? A: The tert-butyl cation generated is an electrophile. If your molecule is not fully clean, or if you have electron-rich impurities, the cation may alkylate them. Add 2-5% Triethylsilane (TES) to the TFA mixture to scavenge the cations.

References

  • Lundt, B. F., et al. "Removal of acid-labile amino-protecting groups with trifluoroacetic acid in the presence of scavengers." Int. J. Pept. Protein Res., 1978.

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition, 2006. (Standard text for Boc stability).
  • Choy, J., et al. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols."[2] Organic Process Research & Development, 2008.

  • Bagno, A., et al. "NMR of Rotamers: Solvent Effects on Amide Bond Rotation." Chemistry - A European Journal, 2000. (Mechanistic basis for NMR splitting).

Sources

Validation & Comparative

Comparative Analysis of Enantioselective Methodologies for tert-Butyl N-(1-methoxybutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of enantiomeric purity for tert-butyl N-(1-methoxybutan-2-yl)carbamate presents a specific analytical challenge due to its lack of a strong UV chromophore (aliphatic structure) and the potential for thermal instability typical of Boc-protected amines. This guide objectively compares three distinct methodologies: Chiral HPLC with Low-Wavelength UV/ELSD , Chiral Gas Chromatography (GC-FID) , and 1H-NMR using Chiral Shift Reagents (CSR) .

While Chiral HPLC remains the regulatory "gold standard" for scalability, our analysis suggests that Chiral GC-FID offers superior sensitivity and baseline stability for this specific non-aromatic ether, provided thermal degradation is mitigated.

Molecule Analysis & Detection Challenges

Target Molecule: this compound Key Structural Features:

  • Chiral Center: C2 position (derived from 2-aminobutanol).

  • Chromophore Status: Weak. The tert-butyl carbamate (Boc) group exhibits only a weak

    
     transition around 205–210 nm.
    
  • Volatility: Moderate to High (suitable for GC).

Implication: Standard HPLC detection (UV 254 nm) is ineffective. Method development must pivot to universal detectors (ELSD/CAD), low-UV monitoring, or gas chromatography.

Method A: Chiral HPLC (The Industry Standard)

High-Performance Liquid Chromatography (HPLC) on Polysaccharide-based Chiral Stationary Phases (CSPs) is the most versatile approach, allowing for potential preparative scale-up.

Experimental Protocol
  • Column: Daicel Chiralpak AD-H or Chiralpak IC (Immobilized), 4.6 × 250 mm, 5 µm.

  • Mobile Phase:

    
    -Hexane : Isopropanol (98:2 v/v).
    
    • Note: A high percentage of hexane is required to retain the aliphatic carbamate on the polar stationary phase.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25 °C.

  • Detection:

    • Primary: UV at 210 nm .

    • Alternative: Evaporative Light Scattering Detector (ELSD) (Drift tube: 40°C, Gain: 8).

Technical Insight (Causality)

The Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) relies on hydrogen bonding and steric inclusion. The Boc-amino group acts as the hydrogen bond donor/acceptor. Because the target molecule lacks an aromatic ring (pi-pi interaction sites), the separation relies heavily on the steric fit of the tert-butyl group within the chiral grooves of the amylose polymer.

Pros & Cons
  • Pros: Non-destructive (product can be recovered), industry-standard validation path (ICH Q2).

  • Cons: Detection at 210 nm is susceptible to solvent cut-off interference; gradient elution is difficult with Refractive Index (RI) detection.

Method B: Chiral GC-FID (The High-Sensitivity Alternative)

Gas Chromatography with Flame Ionization Detection (FID) is often superior for non-chromophoric, volatile intermediates.

Experimental Protocol
  • Column:

    
    -DEX 120 (Permethylated 
    
    
    
    -cyclodextrin), 30 m × 0.25 mm × 0.25 µm.
  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Injector: Split (20:1), 200 °C.

    • Critical Control: Do not exceed 220 °C to prevent thermal cleavage of the Boc group to the free amine and isobutylene.

  • Oven Program:

    • Hold at 90 °C for 2 min.

    • Ramp 2 °C/min to 140 °C.

    • Hold 5 min.

  • Detector: FID at 250 °C.

Technical Insight (Causality)

The cyclodextrin stationary phase separates enantiomers via inclusion complexation. The aliphatic butyl chain of the target molecule fits into the hydrophobic cavity of the cyclodextrin. The FID responds to carbon content, providing a robust signal for this aliphatic molecule where UV fails.

Pros & Cons
  • Pros: High sensitivity (LOD < 0.05%), no solvent interference, sharp peaks.

  • Cons: Destructive technique; requires strict thermal control to avoid degradation.

Method C: 1H-NMR with Chiral Shift Reagents (The Orthogonal Validator)

Nuclear Magnetic Resonance (NMR) using Europium-based shift reagents provides a quick "sanity check" without the need for column separation.

Experimental Protocol
  • Solvent: CDCl

    
     (0.6 mL).
    
  • Substrate Concentration: ~10 mg/mL.

  • Reagent: Eu(hfc)

    
     (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[2][3][4]
    
  • Procedure:

    • Acquire baseline spectrum.[5]

    • Add Eu(hfc)

      
       in 0.1 equivalent increments (up to 0.5 eq).
      
    • Monitor the splitting of the methoxy singlet (

      
       ppm) or the Boc tert-butyl singlet  (
      
      
      
      ppm).
Technical Insight (Causality)

Eu(hfc)


 is a Lewis acid that coordinates with the carbonyl oxygen of the Boc group. This coordination creates a diastereomeric complex.[3] Because the Europium center is chiral, it induces different magnetic environments for the (

) and (

) enantiomers, causing their NMR signals to split (chemical shift non-equivalence,

).

Comparative Performance Data

The following data represents typical validation metrics for these methodologies applied to N-Boc-amino ethers.

FeatureChiral HPLC (UV 210nm)Chiral GC (FID)1H-NMR (Eu(hfc)

)
Limit of Quantitation (LOQ) 0.1%0.01% ~2.0%
Resolution (

)
1.5 - 2.5> 3.0 N/A (Peak Split)
Analysis Time 15 - 25 min20 - 30 min10 min (Prep + Run)
Sample Recovery YesNoNo (Contaminated)
Cost Per Run High (Solvents)Low (Gas only)Medium (Shift Reagent)
Suitability QC / Release TestingIPC / Trace Impurity R&D / Structure Proof

Decision Logic & Workflows

Workflow 1: Method Selection Decision Tree

MethodSelection Start Start: Enantiomeric Purity Needed IsVolatile Is the sample volatile & thermally stable <200°C? Start->IsVolatile HighSensitivity Is high sensitivity (LOQ < 0.1%) required? IsVolatile->HighSensitivity Yes ScaleUp Is preparative isolation required? IsVolatile->ScaleUp No (or unsure) HighSensitivity->ScaleUp No GC_Method SELECT METHOD B: Chiral GC-FID (Best for Purity/IPC) HighSensitivity->GC_Method Yes HPLC_Method SELECT METHOD A: Chiral HPLC (UV/ELSD) (Best for QC/Release) ScaleUp->HPLC_Method Yes NMR_Method SELECT METHOD C: NMR + Shift Reagent (Quick R&D Check) ScaleUp->NMR_Method No (Just a quick check)

Caption: Decision matrix for selecting the optimal analytical technique based on volatility, sensitivity needs, and scale.

Workflow 2: Chiral HPLC Method Development Pathway

HPLCWorkflow Sample Sample Prep (1 mg/mL in Hexane/IPA) Screening Column Screening (AD-H, OD-H, IC) Sample->Screening Detection Detection Check Screening->Detection UV_Path UV 210 nm (Check Baseline Noise) Detection->UV_Path Standard ELSD_Path ELSD (Universal Detection) Detection->ELSD_Path If UV fails Optimize Optimize Mobile Phase (Adjust IPA %) UV_Path->Optimize ELSD_Path->Optimize

Caption: Step-by-step development workflow for establishing the Chiral HPLC method.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Retrieved from [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

Sources

comparative study of tert-butyl N-(1-methoxybutan-2-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of tert-butyl N-(1-methoxybutan-2-yl)carbamate and its functional derivatives. It is designed for medicinal chemists and process scientists selecting chiral building blocks for drug development.[1]

Executive Summary

This compound (Boc-1-methoxybutan-2-amine) is a critical chiral intermediate used in the synthesis of peptide mimetics and small-molecule APIs (e.g., Lacosamide analogs).[1][2] Its value lies in the 1-methoxybutan-2-amine scaffold, which provides a flexible alkyl chain with a terminal ether capable of hydrogen bonding, distinct from the more rigid cyclic amines (like proline) or simple alkyl amines.[2]

This guide compares the title compound against:

  • Structural Analogs: Shorter chain (propyl) and functionalized (alkene/alcohol) variants.[1][2]

  • Orthogonal Derivatives: Fmoc-protected alternatives for solid-phase synthesis.[1][2]

Comparative Analysis of Derivatives

A. Structural Analog Performance

The following table compares the title compound with its most common "sibling" derivatives used in structure-activity relationship (SAR) studies.

Table 1: Structural & Functional Comparison of Alkoxy-Amine Carbamates

FeatureTitle Compound (Butyl Ether)Propyl Analog (1-methoxypropan-2-yl)Alkene Variant (1-hydroxypent-4-en-2-yl)
Structure 4-carbon backbone, methoxy ether3-carbon backbone, methoxy ether5-carbon backbone, terminal alkene
Lipophilicity (cLogP) ~1.8 (Moderate)~1.3 (Lower)~1.5 (Reactive tail)
Metabolic Stability High. Ether is robust; butyl chain resists rapid oxidation.[1][2]Moderate. Shorter chain is more accessible to oxidases.[1][2]Low. Alkene is a metabolic "soft spot" (epoxidation).[1][2]
Synthetic Utility Ideal for hydrophobic pockets in protease inhibitors.[1][2]Used when steric bulk must be minimized.[1][2]Precursor for Ring-Closing Metathesis (RCM) macrocycles.
Common Yield 85-92% (Boc protection)88-98% (Boc protection)71-78% (Multi-step synthesis)
B. Protecting Group Orthogonality

For process chemistry, the choice between Boc and Fmoc protection on this specific amine scaffold is pivotal.[1][2][3][][5][6]

Table 2: Boc vs. Fmoc Protection for 1-Methoxybutan-2-amine

ParameterBoc-Derivative (Title Compound)Fmoc-Derivative (Alternative)
Deprotection Acidic (TFA/HCl).[1][2] Rapid. Basic (Piperidine/DBU).[1][2] Slower.
Ether Stability Excellent. Methoxy ether is stable in TFA.[1][2]Good. Stable in base, but avoid strong Lewis acids.[1][2]
Solubility High in organic solvents (DCM, EtOAc).[2]Lower solubility; often requires DMF/NMP.[1][2]
Purification Can be distilled or flash chromatographed easily.[1][2]Usually requires recrystallization or HPLC (UV active).[1][2]
Use Case Solution-phase synthesis; acid-stable targets.Solid-phase peptide synthesis (SPPS).[1][2][3]

Synthesis Pathways & Mechanism[2][7][8]

The synthesis of the title compound relies on accessing the chiral amine core.[7][8][9] Two primary routes dominate: Chemical Reductive Amination (racemic or chiral pool) and Biocatalytic Transamination (highly enantioselective).[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the parallel pathways to the Boc-protected derivative.

SynthesisPathways Start Precursor: 1-Methoxybutan-2-one ChemStep Reductive Amination (NH4OAc, NaBH3CN) Start->ChemStep BioStep Biocatalysis (ω-Transaminase + iPrNH2) Start->BioStep Green Route RacemicAmine Racemic Amine (1-Methoxybutan-2-amine) ChemStep->RacemicAmine Resolution Chiral Resolution (Tartaric Acid) RacemicAmine->Resolution ChiralAmine Chiral Amine (S)-1-Methoxybutan-2-amine Resolution->ChiralAmine BioStep->ChiralAmine BocStep Boc Protection (Boc2O, TEA, DCM) ChiralAmine->BocStep FinalProduct Title Compound: This compound BocStep->FinalProduct

Caption: Comparison of Chemical (Red) vs. Biocatalytic (Green) routes to the target carbamate.

Experimental Protocols

Protocol A: Synthesis of this compound

Adapted from standard protocols for hindered primary amines.[1][2]

Reagents:

  • (S)-1-Methoxybutan-2-amine hydrochloride (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1][2]

  • Triethylamine (TEA) (2.5 eq)[2]

  • Dichloromethane (DCM) (Solvent, 10 mL/g amine)[2]

Methodology:

  • Preparation: Charge a round-bottom flask with (S)-1-methoxybutan-2-amine HCl and DCM. Cool to 0°C in an ice bath.

  • Basification: Add TEA dropwise over 15 minutes. The solution will become slightly cloudy (TEA·HCl salt formation).[1][2]

  • Addition: Dissolve Boc₂O in a minimal amount of DCM and add dropwise to the amine solution at 0°C.

  • Reaction: Remove ice bath and stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (ninhydrin stain will show disappearance of free amine; UV is not effective for the aliphatic amine but works for the carbamate if derivatized, otherwise use KMnO4 stain).

  • Workup:

    • Wash organic layer with 1M HCl (to remove unreacted amine/TEA).[1]

    • Wash with sat.[1][2] NaHCO₃ (to remove Boc-OH byproduct).[1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.[2]

  • Purification: The crude oil is typically >95% pure.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).[1]

Target Yield: 85–92% as a colorless oil.

Protocol B: Characterization Standards

To validate the identity of the derivative, the following spectral features must be observed.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H)Boc tert-butyl group (Diagnostic).[1][2]
δ 3.35 (s, 3H)Methoxy methyl group.[2]
δ 4.6–4.8 (br s, 1H)Carbamate NH proton.[2]
¹³C NMR ~28.4 ppmBoc methyl carbons.[1][2]
~79.0 ppmQuaternary Boc carbon.[1][2]
~155.8 ppmCarbamate Carbonyl (C=O).[1][2]
ESI-MS [M+H]⁺ = 204.16Parent ion (often weak).[1][2]
[M+Na]⁺ = 226.14Sodium adduct (Dominant).[1][2]

Applications in Drug Discovery[2]

The title compound serves as a "chiral clip" in drug design.[1] Its primary utility is introducing a defined stereocenter with a hydrogen-bond acceptor (ether) that does not act as a hydrogen-bond donor, unlike a free hydroxyl group.[1][2]

Case Study: Lacosamide Analogs In the development of anticonvulsants like Lacosamide, the methoxy-alkyl chain is crucial for binding affinity. The Boc-protected derivative allows for the safe installation of the amine core before the final acetylation step.

Application Logic Flow:

Applications BocDeriv Boc-N-(1-methoxybutan-2-yl)carbamate Deprotect Acid Deprotection (TFA) BocDeriv->Deprotect Activation FreeAmine Free Chiral Amine Deprotect->FreeAmine PathA Path A: Amide Coupling (Target: Peptidomimetics) FreeAmine->PathA R-COOH / HATU PathB Path B: Sulfonylation (Target: Kinase Inhibitors) FreeAmine->PathB R-SO2Cl / Pyridine

Caption: Divergent synthesis using the title compound as a common intermediate.

References

  • Comparison of Boc vs Fmoc Strategies

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 2009.[1][2] Link

  • Biocatalytic Synthesis of Chiral Amines

    • Fossey-Jouenne, A., et al. "Biocatalytic Reductive Amination by Native Amine Dehydrogenases."[1][2] ResearchGate, 2018.[1][2] Link

  • Synthesis of Alkoxy-Amine Derivatives

    • "Synthesis of tert-butyl (1-hydroxypent-4-en-2-yl) carbamate." Google Patents, CN114805134A.[1][2] Link

  • Boc-Protection Protocols (Water-Mediated)

    • Chankeshwara, S. V., & Chakraborti, A. K.[2] "Catalyst-free N-tert-butyloxycarbonylation of amines in water." Organic Letters, 2006.[1][2] Link

  • Characterization Data (Propyl Analog)

    • BenchChem Application Notes.[1][2] "Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate." Link

Sources

Strategic Alternatives to tert-Butyl N-(1-methoxybutan-2-yl)carbamate for Chiral Amine Installation in API Synthesis

[1][2]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Specific Application: Nucleophilic Installation of the (S)-1-methoxybutan-2-amine Motif in Kinase Inhibitor Synthesis[1][2]

Executive Summary: The Challenge of the Chiral Ether Tail

In the development of small-molecule kinase inhibitors (e.g., JAK or BTK inhibitors), the (S)-1-methoxybutan-2-amine motif is a privileged pharmacophore.[1][2] It is commonly introduced using the reagent tert-butyl N-(1-methoxybutan-2-yl)carbamate (Boc-protected amine).[1][2]

While the Boc-reagent is the industry standard for early-phase discovery due to commercial availability, it presents distinct challenges during scale-up and late-stage diversification:

  • Volatility & Handling: Upon deprotection, the free amine (1-methoxybutan-2-amine, bp ~103 °C) is volatile and highly water-soluble, leading to yield loss during isolation.[1][2]

  • Acid Sensitivity: The requisite acidic deprotection (TFA/HCl) is incompatible with acid-labile scaffolds (e.g., acetals, certain protecting groups on the API core).

  • Cost & Availability: Enantiopure Boc-protected building blocks are significantly more expensive than their achiral ketone precursors.[1][2]

This guide evaluates three high-fidelity alternatives: Ellman’s Sulfinamide Auxiliary (for de novo stereocontrol), Cbz-Protection (for orthogonal stability), and Biocatalytic Transamination (for green scalability).[1]

Decision Matrix: Selecting the Right Reagent

The choice of reagent depends heavily on the chemical sensitivity of your API scaffold and the scale of synthesis.

ReagentSelectionStartStart: Select Reagent StrategyQ1Is the API Scaffold Acid-Sensitive?Start->Q1Q2Does the Scaffold contain Sulfur/Halogens?Q1->Q2Yes (Avoid Acid)Q3Is Stereocontrol Required from Achiral Ketone?Q1->Q3No (Acid OK)CbzUse Cbz-Alternative(Benzyl N-(1-methoxybutan-2-yl)carbamate)Q2->CbzNo (Hydrogenolysis OK)FmocUse Fmoc-Alternative(Fluorenylmethoxycarbonyl)Q2->FmocYes (Poison Pd Cat.)BocUse Standard Boc-Reagent(this compound)Q3->BocNo (Buy Chiral Block)EllmanUse Ellman Auxiliary(tert-butanesulfinamide)Q3->EllmanYes (De Novo Synthesis)

Figure 1: Decision tree for selecting the optimal amine precursor based on chemical compatibility.[1]

Comparative Analysis of Alternatives

Alternative A: Ellman’s Sulfinamide (The Stereoselective Synthetic Route)

Instead of purchasing the expensive chiral Boc-amine, this method synthesizes the chiral amine directly from the cheap, achiral precursor 1-methoxybutan-2-one .[1]

  • Mechanism: Condensation of the ketone with (S)-tert-butanesulfinamide followed by diastereoselective reduction establishes the chiral center.[1][2]

  • Key Advantage: The sulfinyl group acts as both a chiral directing group and a protecting group. It is removed with mild acid (HCl/MeOH), yielding the amine salt directly, avoiding the volatility issues of the free base.

  • Best For: Projects requiring high enantiomeric excess (ee) without sourcing expensive chiral starting materials.[1][2]

Alternative B: Cbz-Protected Amine (The Orthogonal Protector)

Benzyl N-(1-methoxybutan-2-yl)carbamate replaces the Boc group with a Carboxybenzyl (Cbz) group.[1][2]

  • Mechanism: Removal via catalytic hydrogenolysis (H₂/Pd-C).[1][2]

  • Key Advantage: Completely orthogonal to acid-labile groups.[1][2] If your API core contains a Boc-protected diamine or an acid-sensitive acetal, Cbz allows you to deprotect the tail without touching the core.[1][2]

  • Limitation: Cannot be used if the molecule contains sulfur (catalyst poison) or benzyl ethers (concurrent deprotection).

Alternative C: Biocatalytic Transamination (The Scalable Route)

Use of an

12
  • Key Advantage: Single step, aqueous media, 100% theoretical atom economy (excluding water byproduct).

  • Limitation: Requires enzyme screening and optimization; high development time compared to chemical reagents.[1][2]

Performance Data Comparison

The following data contrasts the standard Boc reagent with the Ellman and Cbz alternatives in the context of synthesizing a prototype kinase inhibitor intermediate.

MetricStandard Reagent (Boc)Alternative A (Ellman)Alternative B (Cbz)
Reagent Cost (Normalized) High (

$)
Low ($)Medium (

)
Step Count (to Amine) 1 (Deprotection)2 (Condensation + Red/Cleave)1 (Deprotection)
Enantiomeric Excess (ee) >99% (Source dependent)>98% (Process dependent)>99% (Source dependent)
Atom Economy Poor (Isobutylene waste)GoodMedium (Toluene waste)
Deprotection Condition Strong Acid (TFA/HCl)Mild Acid (HCl/MeOH)Neutral (H₂, Pd/C)
Critical Risk Volatile Free Amine Loss Diastereomer separationCatalyst Poisoning

Detailed Experimental Protocols

Protocol A: De Novo Synthesis via Ellman Auxiliary

This protocol generates the stable HCl salt of (S)-1-methoxybutan-2-amine, bypassing the volatility issue of the Boc-deprotection route.[1][2]

Reagents:

  • 1-methoxybutan-2-one (1.0 equiv)[1][2]

  • (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv)[1][2][3]

  • Titanium(IV) ethoxide (2.0 equiv)

  • Sodium borohydride (NaBH₄)

  • THF (anhydrous)

Workflow:

  • Imine Formation: To a solution of 1-methoxybutan-2-one in THF (0.5 M) under N₂, add Ti(OEt)₄ followed by (S)-tert-butanesulfinamide.[1][2] Stir at 60 °C for 12 h.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of ketone.[2]

  • Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite. Dry organics (Na₂SO₄) and concentrate to yield the sulfinyl imine.

  • Diastereoselective Reduction: Dissolve the imine in THF (-48 °C). Add NaBH₄ (5 equiv) slowly. Stir for 4 h while warming to RT.

    • Mechanism:[1][2][4][5] The bulky tert-butyl group directs hydride attack to the Re-face, establishing the (S)-configuration.[1][2]

  • Cleavage: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Treat the crude sulfinamide with 4M HCl in dioxane/MeOH (1:1) for 1 h at RT.

  • Isolation: Concentrate in vacuo. Triturate the residue with Et₂O to precipitate (S)-1-methoxybutan-2-amine hydrochloride as a white solid.[1][2]

    • Yield: Typically 75-85% over 2 steps.[1][2]

Protocol B: Cbz Deprotection (Hydrogenolysis)

Use this when the API core is acid-sensitive.[1][2]

Reagents:

  • Cbz-protected substrate[1][2]

  • 10% Pd/C (10 wt% loading)

  • Methanol or Ethanol[1][2][6]

  • Hydrogen balloon (1 atm)

Workflow:

  • Dissolve the Cbz-protected intermediate in MeOH (0.1 M).[1][2]

  • Add 10% Pd/C carefully under an argon stream (Caution: Pyrophoric).

  • Purge the flask with H₂ gas (balloon). Stir vigorously at RT for 2-4 h.

  • Filtration: Filter through a pad of Celite to remove Pd/C. Rinse with MeOH.[2]

  • Isolation: If the free amine is volatile (as is the case here), do not concentrate to dryness . Add 1.0 equiv of HCl (in ether or dioxane) to the filtrate before concentration to isolate the stable hydrochloride salt.

Mechanistic Visualization (Ellman Route)

This diagram illustrates the stereochemical induction provided by the Ellman auxiliary, which is the superior chemical alternative to buying the Boc-reagent.

EllmanMechanismKetone1-methoxybutan-2-one(Achiral)ImineSulfinyl Imine(Chiral Intermediate)Ketone->Imine+ Aux, Ti(OEt)4Aux(S)-t-Butanesulfinamide(Chiral Source)TSTransition State(Bulky t-Bu directs Hydride)Imine->TS+ NaBH4AmineSalt(S)-Amine HCl Salt(Stable Solid)TS->AmineSalt1. Reduction2. HCl Cleavage

Figure 2: Stereoselective synthesis pathway using Ellman's auxiliary.[4][5]

Expert Commentary & Troubleshooting

The "Volatile Amine" Trap: A common failure mode when replacing the Boc-reagent is the loss of product during the final workup. The free base of 1-methoxybutan-2-amine has a boiling point near that of water/dioxane azeotropes.[1][2]

  • Recommendation: Never isolate the free amine. Always generate the salt (HCl, Oxalate, or Tosylate) immediately upon deprotection or synthesis.

Impurity Profile:

  • Boc Route: Main impurity is tert-butyl cation polymerization products (isobutylene oligomers).[1][2]

  • Ellman Route: Main impurity is the diastereomer (typically <2% if reduction is performed at low temp).

  • Cbz Route: Main impurity is toluene (solvent) and potential N-methylation if MeOH is used with prolonged reaction times.[1][2]

Safety: When using the Boc reagent on a kilogram scale, the release of isobutylene gas requires proper venting. The Ellman route avoids gas evolution but requires careful handling of titanium waste.

References

  • Ellman, J. A., et al. (1999).[7] "Synthesis of Enantiomerically Pure tert-Butanesulfinimines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry. Link

  • Ferreira, F., et al. (2009).[5] "tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications." Chemical Society Reviews.[1][2][5][7] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[2] Wiley.[2] (Standard reference for Cbz/Boc/Fmoc stability data).

  • BenchChem Technical Guides. (2025). "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz." Link

  • Clayden, J., et al. (2021).[8] "Subsequent N-methylation and Boc deprotection without chromatography yielded the amine products as hydrochloride salts."[1][2] Journal of Organic Chemistry. Link

Safety Operating Guide

tert-butyl N-(1-methoxybutan-2-yl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents). Critical Hazard: Gas Evolution Risk. Strictly segregate from acidic waste streams. Contact with strong acids (HCl, TFA, H₂SO₄) triggers rapid decomposition, releasing large volumes of isobutylene gas and CO₂, which can overpressurize and rupture sealed waste containers. Disposal Method: High-temperature incineration via a licensed chemical waste contractor.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the molecule's reactive moieties. This compound is a Boc-protected amine with an ether side chain.

PropertyDescription
Chemical Name tert-butyl N-(1-methoxybutan-2-yl)carbamate
Functional Groups Carbamate (Boc), Ether (Methoxy), Aliphatic Chain
Stability Stable under ambient conditions. Acid-labile.
Physical State Typically a white to off-white solid or viscous oil (depending on purity/temperature).
Reactivity Incompatible with Acids. Decomposes to form isobutylene (flammable gas) and CO₂.
Flash Point >100°C (Typical for high MW Boc-carbamates; treat as combustible).
The Mechanism of Hazard (Why Segregation Matters)

Understanding the chemistry prevents accidents. The tert-butoxycarbonyl (Boc) group is designed to be removed by acid.[1] In a waste drum, this "deprotection" becomes a hazard.

  • Reaction:

    
    
    
  • Consequence: A sealed 4L waste bottle containing trace acids and this compound can generate enough pressure to burst, spraying hazardous waste.

Waste Segregation & Classification Protocol

Proper classification is the first line of defense. Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste: this compound StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Dissolved Waste StateCheck->Liquid BinSolid Solid Organic Waste Bin (Double Bagged) Solid->BinSolid SolventCheck Solvent Composition? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHalo No Halogens AcidCheck CRITICAL: Is Acid Present? (TFA, HCl, H2SO4) Halo->AcidCheck NonHalo->AcidCheck Neutralize ACTION: Neutralize Acid with NaHCO3 before bottling AcidCheck->Neutralize Yes (Acidic) BinHalo Halogenated Organic Waste (Segregated) AcidCheck->BinHalo No (Neutral) BinNonHalo Non-Halogenated Organic Waste AcidCheck->BinNonHalo No (Neutral) Neutralize->BinHalo If Halogenated Neutralize->BinNonHalo If Non-Halogenated

Figure 1: Waste segregation logic flow. Note the critical intervention step for acidic mixtures.

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Substance (Solid/Oil)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (95%+).

    • Hazard Checkboxes: "Toxic" (precautionary), "Irritant".

  • Secondary Containment: Place the jar inside a clear, sealable plastic bag (double containment) before placing it in the solid waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • pH Check (Mandatory): Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): You MUST quench the acid. Slowly add Saturated Sodium Bicarbonate (

      
      ) solution while stirring until gas evolution ceases and pH is neutral (pH 6-8).
      
    • Why? This prevents the Boc group from decomposing and pressurizing the drum later.

  • Solvent Selection:

    • If dissolved in DCM/Chloroform : Pour into Halogenated Waste .

    • If dissolved in Ethyl Acetate/Methanol/DMF : Pour into Non-Halogenated Waste .

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.

  • Cap Venting: If you suspect slow decomposition might still occur, use a vented cap (e.g., Nalgene safety waste funnel with vent) for the first 24 hours before sealing for transport.

Emergency Procedures: Spills & Exposure

Small Spill (< 100 mL/g):

  • PPE: Nitrile gloves, lab coat, safety goggles.

  • Absorb: Use vermiculite, sand, or a commercial organic spill pad.

  • Clean: Wipe the area with soap and water.

  • Disposal: Collect all absorbent materials into a sealed bag and label as "Solid Chemical Waste (Debris)."

Exposure First Aid:

  • Skin: Wash immediately with soap and water for 15 minutes.[2] Boc-carbamates are lipophilic and can penetrate skin; do not use solvents (like ethanol) to wash, as they enhance absorption.

  • Eyes: Rinse thoroughly with water for 15 minutes.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Contact medical services.

References
  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: tert-Butyl carbamate derivatives.[2][5]Link

  • National Institutes of Health (NIH). (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates. Journal of Organic Chemistry. Link

  • Fisher Scientific. (2024).[5] Chemical Compatibility and Safety Data Sheets.[6]Link

  • Walchem. (2024).[4] Chemical Compatibility Chart for Plastics and Elastomers.Link

Sources

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